molecular formula C6H9ClN2OS B1322698 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride CAS No. 623931-31-7

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Cat. No.: B1322698
CAS No.: 623931-31-7
M. Wt: 192.67 g/mol
InChI Key: QEKDSMUYYQIGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2OS and its molecular weight is 192.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKDSMUYYQIGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623580
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623931-31-7
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route involves the Hantzsch thiazole synthesis, a classical and versatile method for the formation of the thiazole ring. This guide provides a detailed experimental protocol for a plausible synthetic pathway, starting from the readily available tetrahydro-4H-pyran-4-one. It also includes a summary of expected quantitative data and a visualization of the synthetic workflow.

Introduction

The fusion of pyran and thiazole ring systems in compounds like 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine has garnered attention due to the diverse biological activities associated with these individual heterocycles. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous approved drugs. This guide details a feasible and efficient laboratory-scale synthesis of the title compound's hydrochloride salt, providing a foundation for further research and development.

Synthetic Pathway

The most direct and established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of the target molecule, the proposed pathway commences with the α-bromination of tetrahydro-4H-pyran-4-one, followed by cyclization with thiourea, and subsequent conversion to the hydrochloride salt.

Synthesis_Pathway A Tetrahydro-4H-pyran-4-one B 3-Bromo-tetrahydro-4H-pyran-4-one A->B Bromine (Br2) Methanol (MeOH) C 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine B->C Thiourea Ethanol (EtOH), Reflux D 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride C->D HCl in Dioxane

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Bromo-tetrahydro-4H-pyran-4-one

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Bromine (1 equivalent) is added dropwise to the stirred solution, ensuring the temperature is maintained at or below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The mixture is then extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-pyran-4-one, which may be used in the next step without further purification.

Synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Materials:

  • 3-Bromo-tetrahydro-4H-pyran-4-one

  • Thiourea

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 3-bromo-tetrahydro-4H-pyran-4-one (1 equivalent) in ethanol, thiourea (1.1 equivalents) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Synthesis of this compound

Materials:

  • 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether ((C₂H₅)₂O)

Procedure:

  • The purified 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (1 equivalent) is dissolved in a minimal amount of anhydrous dioxane.

  • To this solution, a 4M solution of HCl in dioxane (1.1 equivalents) is added dropwise with stirring at room temperature.

  • A precipitate will form upon addition of the HCl solution.

  • The mixture is stirred for an additional 30 minutes at room temperature.

  • Diethyl ether is added to the suspension to facilitate complete precipitation.

  • The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a stable salt.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and purification methods employed.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g) per mole of starting pyranoneExpected Yield (%)
13-Bromo-tetrahydro-4H-pyran-4-oneTetrahydro-4H-pyran-4-one179.02179.0270-85
26,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine3-Bromo-tetrahydro-4H-pyran-4-one156.21156.2160-75
3This compoundFree Base192.67192.67>95

Experimental Workflow

The overall experimental workflow can be visualized as a sequence of key laboratory operations.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Salt Formation A Reaction Setup (Pyranone, MeOH, 0°C) B Dropwise Addition of Bromine A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching, Extraction, Drying) C->D E Isolation of 3-Bromo-tetrahydro-4H-pyran-4-one D->E F Reaction Setup (Bromoketone, Thiourea, EtOH) E->F G Reflux F->G H Reaction Monitoring (TLC) G->H I Work-up & Purification (Neutralization, Filtration, Recrystallization) H->I J Isolation of Free Base I->J K Dissolution of Free Base (Anhydrous Dioxane) J->K L Addition of HCl in Dioxane K->L M Precipitation & Filtration L->M N Drying M->N O Final Product: Hydrochloride Salt N->O

Caption: A step-by-step workflow diagram for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound. The described Hantzsch thiazole synthesis protocol offers a reliable method for obtaining this compound for research purposes. The provided data and visualizations are intended to facilitate the successful execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and purity.

chemical properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride. This heterocyclic compound belongs to the pyranothiazole class, a group of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document summarizes the available data on its chemical structure, properties, and potential therapeutic applications, with a focus on its antimicrobial potential. Detailed experimental protocols for the synthesis of related compounds and for antimicrobial screening are provided to facilitate further research and development. While specific experimental data for the hydrochloride salt is limited in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field.

Chemical Properties

This compound is a bicyclic heterocyclic compound. Its structure features a pyran ring fused with a thiazole ring, and an amine group at the 2-position of the thiazole moiety. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical applications.

Chemical Structure and Identifiers
PropertyValueSource
IUPAC Name 6,7-dihydro-4H-pyrano[4,3-d][1][2]thiazol-2-amine;hydrochloride[3]
Molecular Formula C₆H₉ClN₂OS[3]
Molecular Weight 192.67 g/mol [3][4]
Canonical SMILES C1COCC2=C1N=C(S2)N.Cl[3]
InChI Key QEKDSMUYYQIGCO-UHFFFAOYSA-N[3]
CAS Number 623931-31-7[]
Physicochemical Properties
  • Solubility : The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and ethanol. The free base is likely to be more soluble in less polar organic solvents.

  • Stability : Thiazole-containing compounds can be susceptible to degradation under harsh acidic or basic conditions and upon exposure to strong oxidizing agents. Stability studies are recommended to determine the optimal storage and handling conditions.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound has not been found in the reviewed literature, the synthesis of the core pyranothiazole scaffold and related aminothiazoles has been reported. The following proposed synthesis is based on established synthetic routes for similar compounds.

Proposed Synthetic Pathway

A plausible synthetic route to 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine could involve a multi-component reaction, a common and efficient method for the synthesis of pyran-fused heterocycles.[6][7] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Synthetic Pathway cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate/Product A Tetrahydro-4H-pyran-4-one G 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (Free Base) A->G Multi-component Reaction B Malononitrile B->G C Thiourea C->G D Base (e.g., Piperidine or K2CO3) D->G E Solvent (e.g., Ethanol or Water) E->G F Reflux F->G I This compound G->I Salt Formation H HCl in Ether H->I MIC Assay Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of the test compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect the wells for bacterial growth (turbidity). D->E F The MIC is the lowest concentration with no visible growth. E->F

References

Elucidation of the Structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride. Due to the limited availability of public experimental data for this specific molecule, this guide will utilize a detailed, analogous compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, to illustrate the principles and expected outcomes of the spectroscopic analysis. This guide outlines a plausible synthetic route via the Hantzsch thiazole synthesis, details the expected outcomes from key analytical techniques, and presents the data in a clear, structured format for researchers.

Introduction

This compound is a heterocyclic compound featuring a bicyclic system that integrates a pyran and a thiazole ring.[1] Such scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. The confirmation of the molecular structure is the first critical step in the research and development of any new chemical entity. This process, known as structure elucidation, relies on a combination of spectroscopic techniques to piece together the molecular puzzle.

This guide will walk through the logical workflow of structure elucidation, from a probable synthesis to the analysis of spectroscopic data.

Proposed Synthesis: Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[3] For the synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, the likely starting materials would be 3-bromodihydro-2H-pyran-4(3H)-one and thiourea.

Hantzsch Thiazole Synthesis start1 Dihydro-2H-pyran-4(3H)-one intermediate1 3-Bromodihydro-2H-pyran-4(3H)-one start1->intermediate1 Bromination start2 Thiourea product 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine start2->product Condensation intermediate1->product Condensation final_product This compound product->final_product HCl treatment

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a generalized procedure based on the Hantzsch thiazole synthesis for analogous compounds.

  • Halogenation of the Ketone: To a solution of dihydro-2H-pyran-4(3H)-one in a suitable solvent (e.g., glacial acetic acid or chloroform), an equimolar amount of bromine is added dropwise with stirring at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Condensation with Thiourea: To the resulting solution of the α-bromoketone, thiourea is added, and the mixture is heated to reflux. The reaction progress is again monitored by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid, the free base of the target compound, is collected by filtration, washed with water, and dried.

  • Salt Formation: The isolated free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same solvent is added. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Data and Structure Elucidation

The following sections detail the expected spectroscopic data for this compound, with comparative data from the analogous compound 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine provided for reference.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. For the free base, 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine, the expected molecular formula is C₆H₈N₂OS, with a monoisotopic mass of approximately 156.04 g/mol . The hydrochloride salt will have a molecular weight of approximately 192.51 g/mol .

Table 1: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (free base)157.05
[M]⁺ (free base)156.04
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (amine)
3100-3000C-H stretching (aromatic/vinylic)
2950-2850C-H stretching (aliphatic)
1650-1600C=N stretching (thiazole ring)
1600-1550N-H bending (amine)
1150-1050C-O-C stretching (pyran ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The expected chemical shifts are predicted based on the structure and comparison with the benzothiazole analog.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5br s2H-NH₂ (protons of the amino group)
~4.5-4.8t2H-CH₂-O- (protons on the carbon adjacent to oxygen in the pyran ring)
~3.8-4.2s2H-S-C-CH₂- (protons on the carbon of the pyran ring attached to the thiazole ring)
~2.8-3.2t2H-CH₂-CH₂-O- (protons on the other carbon in the pyran ring)

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168C2 (carbon of the thiazole ring bonded to the amino group)
~145C3a (carbon at the fusion of the two rings)
~115C7a (carbon at the fusion of the two rings)
~65C4 (carbon of the pyran ring bonded to oxygen)
~40C7 (carbon of the pyran ring adjacent to the thiazole ring)
~25C6 (carbon of the pyran ring)

Structure Elucidation Workflow

The process of confirming the structure follows a logical progression of experiments and data analysis.

Structure Elucidation Workflow synthesis Proposed Synthesis ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy (1H, 13C) synthesis->nmr data_analysis Spectroscopic Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A typical workflow for structure elucidation.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Profile of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for the compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride. The information is compiled from publicly available data and extrapolated from analogous chemical structures. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused pyran and thiazole ring system.[1] The presence of an amine group and its hydrochloride salt form suggests its potential use in pharmaceutical and medicinal chemistry research.[1]

PropertyValue
CAS Number 623931-31-7
Molecular Formula C6H9ClN2OS
Molecular Weight 192.67 g/mol [1]
Canonical SMILES C1COCC2=C1N=C(S2)N.Cl[1]
InChI Key QEKDSMUYYQIGCO-UHFFFAOYSA-N[1]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [penwidth=2];

// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,1.2!"]; S3 [label="S", pos="2,0!"]; C4 [label="C", pos="1,-0.8!"]; C5 [label="C", pos="0,-0.8!"]; N6 [label="N", pos="2.2,2.0!"]; H1N6 [label="H", pos="1.8,2.5!"]; H2N6 [label="H", pos="2.6,2.5!"]; C7 [label="C", pos="-1.2,-0.5!"]; H1C7 [label="H", pos="-1.5,-1.0!"]; H2C7 [label="H", pos="-1.5,0!"]; O8 [label="O", pos="-1.2,1.0!"]; C9 [label="C", pos="-0.5,2.0!"]; H1C9 [label="H", pos="-0.8,2.5!"]; H2C9 [label="H", pos="0,2.5!"]; Cl [label=".HCl", pos="3.5,1.5!"];

// Bonds C5 -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C7 [len=1.5]; C7 -- O8 [len=1.5]; O8 -- C9 [len=1.5]; C9 -- N1 [len=1.5]; C2 -- N6 [len=1.5]; N6 -- H1N6 [style=dashed]; N6 -- H2N6 [style=dashed];

// Double bonds C4 -- C5 [style=invis]; C4 -- C5 [dir=none, penwidth=4, color="#202124"]; N1 -- C2 [style=invis]; N1 -- C2 [dir=none, penwidth=4, color="#202124"];

}

Caption: Chemical structure of this compound.

Hypothetical Spectroscopic Data

¹H NMR (Proton NMR) Data (Predicted)

(Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.20br s2H-NH₂ (amine protons)
~4.60s2H-CH₂-O- (pyran ring)
~3.80t, J=5.6 Hz2H-CH₂-N- (pyran ring)
~2.85t, J=5.6 Hz2H-CH₂-C= (pyran ring)
¹³C NMR (Carbon NMR) Data (Predicted)

(Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168.0C=N (thiazole ring)
~145.0C-S (thiazole ring)
~115.0C=C (pyran ring junction)
~65.0-CH₂-O- (pyran ring)
~42.0-CH₂-N- (pyran ring)
~25.0-CH₂-C= (pyran ring)
Mass Spectrometry (MS) Data (Predicted)
m/zAssignment
157.05[M+H]⁺ (protonated molecule)
179.03[M+Na]⁺ (sodium adduct)
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Assignment
3300-3100N-H stretch (amine)
2950-2850C-H stretch (aliphatic)
~1640C=N stretch (thiazole)
~1580N-H bend (amine)
~1100C-O stretch (pyran)

Experimental Protocols

The following sections detail hypothetical but plausible experimental procedures for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[2][3][4]

Synthesis Workflow

The synthesis of the target compound can be envisioned as a multi-step process starting from readily available precursors. A potential synthetic route is outlined below.

synthesis_workflow start Tetrahydro-4H-pyran-4-one reagent1 Bromine (in Acetic Acid) intermediate1 3-Bromotetrahydro-4H-pyran-4-one reagent1->intermediate1 Bromination reagent2 Thiourea product_base 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine reagent2->product_base Hantzsch Thiazole Synthesis reagent3 HCl in Ethanol final_product This compound reagent3->final_product Salt Formation

Caption: A plausible synthetic workflow for the target compound.

Detailed Synthesis Protocol
  • Bromination of Tetrahydro-4H-pyran-4-one: To a solution of tetrahydro-4H-pyran-4-one in glacial acetic acid, an equimolar amount of bromine is added dropwise at room temperature. The reaction mixture is stirred for several hours until the bromine color disappears. The product, 3-bromotetrahydro-4H-pyran-4-one, is then isolated by extraction with a suitable organic solvent and purified.

  • Hantzsch Thiazole Synthesis: The purified 3-bromotetrahydro-4H-pyran-4-one is dissolved in ethanol, followed by the addition of an equimolar amount of thiourea. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent to yield the free base, 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine.

  • Hydrochloride Salt Formation: The free base is dissolved in a minimal amount of ethanol. A solution of hydrochloric acid in ethanol is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in methanol prior to analysis.

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet.

Conclusion

This technical guide provides a foundational understanding of the chemical and spectroscopic properties of this compound. While some of the data presented is predictive, it is based on sound chemical principles and analogous structures, offering a valuable starting point for researchers. For definitive data, it is recommended to acquire a certificate of analysis from a commercial supplier or perform the analyses in-house.[5]

References

Navigating the Solubility Landscape of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a predictive solubility profile based on the behavior of structurally similar molecules and outlines a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and work with this compound.

Predictive Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and routes of administration. Based on the chemical structure of this compound, which features a polar pyran ring, a thiazole moiety, and an amine hydrochloride salt, a qualitative prediction of its solubility in common organic solvents can be made. The hydrochloride salt form is expected to enhance solubility in polar protic solvents.

A related isomer, 6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine, has been described as being readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO)[1]. Drawing parallels from this and the general solubility trends of aminothiazole hydrochlorides, the following table presents a predictive qualitative solubility profile for this compound.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleExcellent solvent for a wide range of organic compounds, including polar and salt forms.
N,N-Dimethylformamide (DMF)Polar AproticSolubleAnother versatile polar aprotic solvent capable of dissolving many organic salts.
MethanolPolar ProticSoluble to Moderately SolubleThe polar protic nature and ability to form hydrogen bonds should facilitate dissolution.
EthanolPolar ProticModerately SolubleSimilar to methanol, but the slightly lower polarity may result in reduced solubility.
WaterPolar ProticSparingly Soluble to InsolubleDespite the hydrochloride salt, the organic scaffold may limit aqueous solubility.
AcetonitrilePolar AproticSparingly SolubleModerate polarity may not be sufficient to effectively solvate the ionic hydrochloride.
Tetrahydrofuran (THF)Nonpolar AproticInsoluble to Sparingly SolubleLower polarity makes it a poor solvent for ionic compounds.
Dichloromethane (DCM)Nonpolar AproticInsolubleThe nonpolar nature is unlikely to solubilize the hydrochloride salt.
TolueneNonpolar AproticInsolubleA nonpolar aromatic solvent, not suitable for dissolving polar salts.
HexaneNonpolar AproticInsolubleA nonpolar aliphatic solvent, not suitable for dissolving polar salts.

Note: This table provides an educated estimation. Experimental verification is crucial for obtaining accurate solubility data.

Experimental Protocol for Solubility Determination

To address the current data gap, a robust and standardized experimental protocol for determining the solubility of this compound is essential. The isothermal shake-flask method is a widely accepted and reliable technique for establishing the thermodynamic equilibrium solubility of a compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, ensuring a visible excess of solid remains at equilibrium.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Analyze via HPLC E->F G Construct calibration curve F->G H Determine concentration G->H I Report solubility (mg/mL) H->I

Solubility Determination Workflow

This guide provides a foundational understanding for researchers working with this compound. The predictive solubility table offers a starting point for solvent selection, while the detailed experimental protocol and workflow diagram provide a clear path for generating precise and reliable quantitative solubility data. The generation of such empirical data will be a valuable contribution to the scientific community and will facilitate the further development of this promising compound.

References

Technical Whitepaper: Physicochemical Properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the available physicochemical data for the compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, identified by the CAS Registry Number 623931-31-7. Despite a comprehensive search of scientific literature and chemical supplier databases, the melting point for this specific hydrochloride salt has not been publicly reported. This paper summarizes the known properties and provides context for researchers working with this and related heterocyclic compounds.

Compound Identification and Properties

This compound is a heterocyclic compound containing a fused pyran and thiazole ring system. Such scaffolds are of interest in medicinal chemistry due to their potential biological activities.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Registry Number 623931-31-7[1][2]
Molecular Formula C₆H₉ClN₂OS[1][2]
Molecular Weight 192.67 g/mol [1]
Melting Point Data not availableN/A

Experimental Data and Protocols

A thorough search of available scientific databases and chemical supplier documentation, including Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS), did not yield an experimentally determined melting point for this compound.

For illustrative purposes, a general workflow for the synthesis and characterization of a similar heterocyclic amine is presented below.

Diagram 1: General Experimental Workflow for Heterocyclic Amine Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Hantzsch Synthesis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp

Caption: A generalized workflow for the synthesis and characterization of a heterocyclic amine.

Signaling Pathways and Logical Relationships

The biological activity of aminothiazole derivatives can be diverse. While the specific signaling pathways modulated by this compound are not documented, related compounds have been investigated for their roles as kinase inhibitors, antimicrobial agents, and modulators of other cellular targets. A hypothetical signaling pathway diagram is presented to illustrate the potential mechanism of action for a generic aminothiazole kinase inhibitor.

Diagram 2: Hypothetical Signaling Pathway for an Aminothiazole-based Kinase Inhibitor

G compound Aminothiazole Compound kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: A diagram illustrating the inhibitory action of a hypothetical aminothiazole compound on a protein kinase signaling pathway.

Conclusion

The melting point of this compound (CAS 623931-31-7) is not currently available in the public domain. Researchers and drug development professionals working with this compound should consider performing their own physicochemical characterization, including melting point determination, as part of their experimental workflow. The provided diagrams offer a general framework for the synthesis, characterization, and potential mechanism of action for compounds within this chemical class.

References

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has emerged as a cornerstone in medicinal chemistry. Its versatile structure and broad spectrum of biological activities have led to its incorporation into a multitude of clinically approved drugs and investigational compounds. This technical guide provides a comprehensive overview of the 2-aminothiazole core, its synthesis, therapeutic applications, and the experimental methodologies used to evaluate its biological activity.

Therapeutic Applications of the 2-Aminothiazole Scaffold

The unique structural features of the 2-aminothiazole ring system allow it to interact with a wide array of biological targets, leading to its application in various therapeutic areas.[1][2] This includes its use in the development of anticancer, antimicrobial, and anti-inflammatory agents.[2]

Anticancer Activity

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases.[2][3] A notable example is Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5][6] Other 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are crucial for mitotic progression and are often overexpressed in tumors.[7][8][9][10]

Antimicrobial Activity

The 2-aminothiazole scaffold is a key component in a number of antimicrobial agents.[11] These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11] The mechanism of their antimicrobial action can vary, but they often target essential microbial enzymes or cellular processes.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14] COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected 2-aminothiazole derivatives from various studies.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives [2][3][15]

Compound/DerivativeCancer Cell LineIC50 Value
DasatinibK562 (Leukemia)< 1 µM
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
Compound 28HT29 (Colon Cancer)0.63 µM
Compound 23HepG2 (Liver Cancer)0.51 mM
Compound 24HepG2 (Liver Cancer)0.57 mM
Compound 23PC12 (Pheochromocytoma)0.309 mM
Compound 24PC12 (Pheochromocytoma)0.298 mM
S3bA2780 (Ovarian Cancer)8.24 ± 0.19 µM
S3cA2780 (Ovarian Cancer)7.12 ± 0.11 µM
S4cA2780 (Ovarian Cancer)6.28 ± 0.09 µM
S5bA2780 (Ovarian Cancer)5.14 ± 0.08 µM
S6cA2780 (Ovarian Cancer)4.23 ± 0.05 µM

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives [11][16]

Compound/DerivativeTarget OrganismMIC (µg/mL)
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4
Piperazinyl derivative (121d)Escherichia coli8
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008
Thiourea derivative (3)Gram-positive cocci2 - 32
Thiourea derivative (9)Gram-positive cocci2 - 32
2-AMO derivative 6bMycobacterium tuberculosis H37Rv6.25
2-AMO derivative 7bMycobacterium tuberculosis H37Rv6.25
Compound SMB-1Aspergillus nigerComparable to micanazole nitrate

Table 3: Anti-inflammatory Activity of Selected 2-Aminothiazole Derivatives [12][14]

Compound/DerivativeTarget EnzymeIC50 (µM)Selectivity Index (SI) for COX-2
Thiazolyl derivative 188COX-11.00 - 6.343.03 - 16
Thiazolyl derivative 188COX-20.09 - 0.713.03 - 16
Benzo[d]thiazol analog 2cCOX-20.28 - 0.777.2 - 18.6
Benzo[d]thiazol analog 2dCOX-20.28 - 0.777.2 - 18.6
Benzo[d]thiazol analog 2gCOX-20.28 - 0.777.2 - 18.6
Benzo[d]thiazol analog 3dCOX-20.28 - 0.777.2 - 18.6
Benzo[d]thiazol analog 3fCOX-20.28 - 0.777.2 - 18.6
Benzo[d]thiazol analog 3gCOX-20.28 - 0.777.2 - 18.6

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminothiazole derivatives and key biological assays for their evaluation.

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[17][18][19][20][21] It involves the condensation of an α-haloketone with a thioamide.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq.)

  • Thiourea (1.1 - 1.5 eq.)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Deionized water (cold)

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone in absolute ethanol.

  • Add thiourea to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.

  • Collect the precipitate by filtration and wash it with deionized water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification cluster_3 Product alpha-Haloketone alpha-Haloketone Reaction Reaction alpha-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Precipitation Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-Aminothiazole Derivative 2-Aminothiazole Derivative Recrystallization->2-Aminothiazole Derivative Reaction->Precipitation

Caption: Hantzsch Thiazole Synthesis Workflow.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[22][23][24][25]

Materials:

  • Adherent cells

  • 96-well plates

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: MTT Assay Experimental Workflow.

Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[26][27][28][29][30]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium

  • Test compound (serial dilutions)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase.[31][32][33][34][35]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Test compound (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways Modulated by 2-Aminothiazole Derivatives

Dasatinib Signaling in Chronic Myeloid Leukemia (CML)

Dasatinib is a multi-targeted kinase inhibitor that effectively targets the BCR-ABL fusion protein, the hallmark of CML.[4][5][6] It also inhibits other kinases such as SRC family kinases. By blocking these key signaling molecules, Dasatinib disrupts downstream pathways that are crucial for the proliferation and survival of CML cells, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[5][6][36]

G cluster_0 Dasatinib Inhibition cluster_1 Downstream Pathways cluster_2 Cellular Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC SRC Family Kinases Dasatinib->SRC inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK) Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT_mTOR SRC->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Dasatinib Signaling Pathway in CML.

Aurora Kinase Signaling in Cancer

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[7][8][9][10] Their overexpression is frequently observed in various cancers and is associated with tumorigenesis. Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis in cancer cells. These kinases are involved in complex signaling networks, including the p53 and Wnt/β-catenin pathways.[7][10]

G cluster_0 2-Aminothiazole Inhibitors cluster_1 Aurora Kinases cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcomes Inhibitor 2-Aminothiazole Derivative AuroraA Aurora A Inhibitor->AuroraA inhibits AuroraB Aurora B Inhibitor->AuroraB inhibits Mitosis Mitosis AuroraA->Mitosis regulates p53 p53 Pathway AuroraA->p53 interacts with Wnt Wnt/β-catenin Pathway AuroraA->Wnt activates AuroraB->Mitosis regulates MitoticArrest Mitotic Arrest Mitosis->MitoticArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Aurora Kinase Signaling Pathway.

References

Unlocking Precision: A Technical Guide to the Discovery of Novel Kinase Inhibitor Templates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the multifaceted landscape of novel kinase inhibitor discovery, a cornerstone of modern therapeutic development. Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The conserved nature of the ATP-binding site across the kinome presents a significant challenge, demanding innovative strategies to achieve inhibitor selectivity and potency. This document provides a comprehensive overview of the core methodologies, presents comparative quantitative data for informed decision-making, and details key experimental protocols.

Core Strategies in Kinase Inhibitor Discovery

The journey to identify novel kinase inhibitor templates primarily revolves around three synergistic approaches: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and Structure-Based Drug Design (SBDD).

1.1. High-Throughput Screening (HTS): Casting a Wide Net

HTS serves as the initial engine for hit identification, enabling the rapid screening of large chemical libraries against a specific kinase target. The primary goal is to identify compounds that modulate the kinase's activity, which can then be optimized into lead candidates.

1.2. Fragment-Based Drug Discovery (FBDD): Building from the Ground Up

FBDD has gained prominence as an efficient method for developing highly specific and potent kinase inhibitors.[1][2] This approach involves screening libraries of small, low-molecular-weight fragments that, due to their simplicity, can explore a wider chemical space and often form high-quality interactions with the target protein.[2] Although these initial hits exhibit weak binding affinity, their interactions provide a strong foundation for optimization into more complex and potent lead compounds.[1][2]

1.3. Structure-Based Drug Design (SBDD): A Rational Approach

SBDD is an iterative and rational process that leverages the three-dimensional structure of the target kinase to design and refine inhibitors with high affinity and selectivity.[3][4][5][6] This method begins with the determination of the kinase's structure, often in complex with a ligand, using techniques like X-ray crystallography or NMR spectroscopy.[5][6] This structural information guides the design of novel molecules or the optimization of existing hits to improve their binding characteristics.[3][5]

Key Signaling Pathways in Kinase Inhibition

Understanding the intricate signaling cascades regulated by kinases is fundamental to designing effective inhibitors. Dysregulation of these pathways is often implicated in disease pathogenesis.

2.1. The Abl Kinase Signaling Pathway

The Abl tyrosine kinase is a crucial regulator of cell proliferation, survival, and migration. Its aberrant activation, most notably through the BCR-Abl fusion protein in chronic myeloid leukemia (CML), drives oncogenesis by activating downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[7]

Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-Abl BCR-Abl GRB2 GRB2 BCR-Abl->GRB2 PI3K PI3K BCR-Abl->PI3K STAT STAT BCR-Abl->STAT JNK JNK BCR-Abl->JNK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Proliferation JNK->Survival

Caption: Simplified Abl kinase signaling pathway.

2.2. The Src Tyrosine Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[8][9][10][11] Its activation by various cell surface receptors leads to the phosphorylation of numerous downstream substrates, initiating multiple signaling cascades.[8][9][10][11]

Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes RTKs Receptor Tyrosine Kinases (RTKs) Src Src RTKs->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 RAS RAS Src->RAS Adhesion Adhesion FAK->Adhesion Migration Migration FAK->Migration AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation MAPK MAPK RAS->MAPK Survival Survival AKT->Survival MAPK->Proliferation

Caption: Overview of the Src tyrosine kinase signaling cascade.

2.3. The Aurora Kinase Signaling Pathway

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis.[12][13][14][15][16] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[12][13][14][15][16] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex that ensures proper chromosome segregation and cytokinesis.[12][13][15]

Aurora_Signaling cluster_mitosis Mitosis Prophase Prophase Aurora_A Aurora A Prophase->Aurora_A Metaphase Metaphase Aurora_B Aurora B Metaphase->Aurora_B Anaphase Anaphase Anaphase->Aurora_B Cytokinesis Cytokinesis Cytokinesis->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis_Regulation Cytokinesis Regulation Aurora_B->Cytokinesis_Regulation

Caption: Roles of Aurora A and B kinases in mitosis.

Experimental Workflows

The successful discovery of novel kinase inhibitors relies on well-defined and integrated experimental workflows.

3.1. High-Throughput Screening (HTS) Workflow

HTS_Workflow Library_Prep Compound Library Preparation Primary_Screen Primary HTS Library_Prep->Primary_Screen Assay_Dev Assay Development & Validation Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: A typical workflow for High-Throughput Screening.

3.2. Fragment-Based Drug Discovery (FBDD) Workflow

FBDD_Workflow Fragment_Library Fragment Library Screening Hit_ID Hit Identification (e.g., SPR, NMR) Fragment_Library->Hit_ID Structural_Biology Structural Biology (X-ray, NMR) Hit_ID->Structural_Biology Fragment_Evolution Fragment Evolution (Growing, Linking) Structural_Biology->Fragment_Evolution Lead_Opt Lead Optimization Fragment_Evolution->Lead_Opt Lead_Opt->Structural_Biology Iterative Refinement

Caption: The iterative process of Fragment-Based Drug Discovery.

3.3. Structure-Based Drug Design (SBDD) Workflow

SBDD_Workflow Target_Structure Target Structure Determination Binding_Site_Analysis Binding Site Analysis Target_Structure->Binding_Site_Analysis Virtual_Screening Virtual Screening or De Novo Design Binding_Site_Analysis->Virtual_Screening Synthesis_Testing Synthesis & Biological Testing Virtual_Screening->Synthesis_Testing SAR_Analysis SAR Analysis & Optimization Synthesis_Testing->SAR_Analysis Co_crystal_Structure Co-crystal Structure Synthesis_Testing->Co_crystal_Structure SAR_Analysis->Virtual_Screening Iterative Cycle Co_crystal_Structure->Binding_Site_Analysis

Caption: The iterative cycle of Structure-Based Drug Design.

Quantitative Data Summary

The following tables provide a comparative overview of the inhibitory potency (IC50 values) of selected novel kinase inhibitor templates against various kinase targets. These values are indicative of the compound's efficacy in vitro and serve as a critical parameter in the lead selection process.

Table 1: Comparative IC50 Values of Novel Aurora Kinase Inhibitors

Inhibitor ScaffoldTarget KinaseIC50 (nM)Reference Cell Line(s)
NCI 14040Aurora-A3,500 - 11,000PANC1, PC-3, T-47D, MDA-MB-231
Reference Compound
Alisertib (MLN8237)Aurora-A1.2Various

Note: IC50 values can vary based on assay conditions and cell lines used. Data is for comparative purposes.[17]

Table 2: Comparative IC50 Values of Novel c-Met Kinase Inhibitors

Inhibitor ScaffoldTarget KinaseIC50 (nM)Reference
Pyridine-bioisostere of Cabozantinibc-Met4.9[11]
Reference Compound
Cabozantinibc-Met5.4[11]

Note: IC50 values are determined by in vitro kinase assays.

Table 3: Comparative IC50 Values of Recently Approved Kinase Inhibitors (2018-2020)

InhibitorPrimary Target(s)IC50 (nM)
AbemaciclibCDK4/62 / 10
AcalabrutinibBTK3
BrigatinibALK0.6
DacomitinibEGFR6
EnasidenibIDH2 (mutant)12
ErdafitinibFGFR1-41.2 - 3.2
GilteritinibFLT3/AXL0.29 / 0.7
IvosidenibIDH1 (mutant)10
LarotrectinibTRKA/B/C5 - 11
LorlatinibALK/ROS10.6 / 1.0
NeratinibHER2/EGFR58 / 92
RibociclibCDK4/610 / 39
TalazoparibPARP1/20.57 / 1.0
ZanubrutinibBTK<0.5

Source: Adapted from data presented in a comparative profiling study.[18]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments in kinase inhibitor discovery.

5.1. High-Throughput Screening (HTS) for Kinase Inhibitors

This protocol outlines a general procedure for a biochemical HTS assay to identify inhibitors of a target kinase.

  • Objective: To identify compounds that inhibit the enzymatic activity of a target kinase from a large chemical library.

  • Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition is detected as a decrease in the signal generated by the phosphorylated product.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (at or near the Km concentration)

    • Assay buffer (e.g., HEPES, MgCl2, DTT)

    • Detection reagents (e.g., phosphospecific antibody, ADP detection kit)

    • Compound library dissolved in DMSO

    • 384-well microplates

    • Plate reader

  • Procedure:

    • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

    • Enzyme and Substrate Addition: Add the kinase and its substrate, prepared in assay buffer, to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

    • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

    • Signal Reading: Read the plate on a suitable plate reader (e.g., fluorescence, luminescence, or absorbance).

    • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

5.2. Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol describes a method for identifying fragment hits that bind to a target kinase using SPR.

  • Objective: To identify low-molecular-weight fragments that bind to a target kinase.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (kinase). This allows for the label-free, real-time detection of binding events.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified recombinant kinase

    • Fragment library dissolved in a suitable buffer

    • Running buffer (e.g., HBS-EP+)

    • Immobilization reagents (e.g., EDC, NHS)

  • Procedure:

    • Kinase Immobilization: Immobilize the target kinase onto the surface of the sensor chip using standard amine coupling chemistry.

    • Fragment Screening: Inject the fragments from the library one by one over the sensor surface at a constant flow rate.

    • Binding Measurement: Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram for each fragment.

    • Data Analysis:

      • Identify "hits" as fragments that produce a significant and reproducible binding signal.

      • Determine the binding affinity (KD) and kinetics (ka, kd) for the confirmed hits by performing dose-response experiments.

      • Validate hits using orthogonal biophysical techniques (e.g., NMR, thermal shift assay).

5.3. Structure-Based Drug Design (SBDD) using X-ray Crystallography

This protocol outlines the general steps involved in using X-ray crystallography for SBDD of kinase inhibitors.

  • Objective: To determine the three-dimensional structure of a kinase-inhibitor complex to guide inhibitor optimization.

  • Principle: X-ray crystallography provides high-resolution structural information of a protein by analyzing the diffraction pattern of X-rays passing through a crystal of that protein.

  • Materials:

    • Highly pure and concentrated kinase protein

    • Inhibitor compound

    • Crystallization screens and reagents

    • X-ray source (synchrotron or in-house)

    • Crystallographic software for data processing and structure determination

  • Procedure:

    • Co-crystallization or Soaking:

      • Co-crystallization: Crystallize the kinase in the presence of the inhibitor.

      • Soaking: Soak pre-existing kinase crystals in a solution containing the inhibitor.

    • Crystal Harvesting and Cryo-protection: Mount the crystals and flash-cool them in liquid nitrogen to prevent radiation damage.

    • X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

    • Data Processing and Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the kinase-inhibitor complex.

    • Structural Analysis and Inhibitor Optimization:

      • Analyze the binding mode of the inhibitor and its interactions with the kinase active site.

      • Use this structural information to design new analogs with improved potency, selectivity, and pharmacokinetic properties.

      • Synthesize the new analogs and repeat the process in an iterative manner.[5]

References

The 2-Aminothiazole Scaffold: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a paramount pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its inherent structural features and synthetic accessibility have established it as a versatile template for the design of potent and selective therapeutic agents targeting a spectrum of diseases, most notably cancer.[3][4] Marketed drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core structure, underscoring its clinical significance.[1] This technical guide provides an in-depth exploration of the mechanisms of action of 2-aminothiazole compounds, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanisms of Action in Oncology

2-aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by modulating key cellular processes involved in cell proliferation, survival, and division. The most extensively documented mechanisms include kinase inhibition, induction of apoptosis, and cell cycle arrest.[5][6]

Kinase Inhibition

A predominant mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases.[1] These enzymes are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression.[1] The 2-aminothiazole scaffold serves as an effective ATP-competitive pharmacophore for a range of kinases.[1]

Key Kinase Targets:

  • Src Family Kinases (SFKs) and Abl Kinase: Dasatinib, a potent inhibitor of multiple tyrosine kinases including Src and Abl, is a prime example of a 2-aminothiazole-containing drug used in the treatment of chronic myeloid leukemia (CML).[1][7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Alpelisib is a clinically approved PI3K inhibitor built upon the 2-aminothiazole framework.[1]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[8][9][10] Several 2-aminothiazole derivatives have been developed as potent Aurora kinase inhibitors.[4][8]

  • Protein Kinase CK2: Some 2-aminothiazole compounds have been identified as selective allosteric modulators of CK2, a kinase involved in various pro-oncogenic signaling pathways.[11][12]

Signaling Pathway Visualization:

Kinase_Inhibition_Pathway Generalized Kinase Inhibition by a 2-Aminothiazole Compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Phosphorylates RTK->Downstream GrowthFactor Growth Factor GrowthFactor->RTK Activates Compound 2-Aminothiazole Inhibitor Compound->RTK Binds to ATP-binding site ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Downstream->Proliferation

Caption: Generalized kinase inhibition pathway.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[5] Flow cytometry analysis has demonstrated that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[5] For instance, some derivatives induce G0/G1 arrest in leukemia cells.[5]

Signaling Pathway Visualization:

Cell_Cycle_Arrest Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives Compound 2-Aminothiazole Compound CellCycle Cell Cycle Progression Compound->CellCycle Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces G0G1 G0/G1 Phase S S Phase G2M G2/M Phase G0G1->S S->G2M G2M->G0G1 Mitosis

Caption: Cell cycle arrest and apoptosis induction.

Quantitative Data on Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compound 23HepG2 (Liver Cancer)0.51 mM
Compound 24HepG2 (Liver Cancer)0.57 mM
Compound 23PC12 (Pheochromocytoma)0.309 mM
Compound 24PC12 (Pheochromocytoma)0.298 mM
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)

Table compiled from data in[6].

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of 2-aminothiazole compounds.

Hantzsch Synthesis of the 2-Aminothiazole Core

The Hantzsch synthesis is a classic and widely used method for preparing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thiourea derivative.[2]

Materials:

  • Thiourea

  • Chloroacetaldehyde (50% solution in water)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[2]

  • Once dissolved, cool the solution to room temperature and slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.[2]

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.[2]

  • Cool the reaction mixture in an ice bath.[2]

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. The product, 2-aminothiazole, will precipitate.[2]

  • Collect the solid by vacuum filtration and wash with cold water.[2]

  • Recrystallize the crude product from hot ethanol to obtain pure 2-aminothiazole.[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][13]

Materials:

  • Cells and test compounds in a 96-well plate

  • MTT solution (5 mg/mL in PBS)[5]

  • MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)[5]

Procedure:

  • Plate cells at a predetermined density (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate for 6 to 24 hours.[7]

  • Treat the cells with various concentrations of the 2-aminothiazole compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][13]

  • Incubate the plate at 37°C for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5][7]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5][7]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.[5]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium iodide (PI) staining solution

Procedure:

  • Harvest cells (approximately 1x10^6) and centrifuge at 1200 rpm for 5 minutes.[1]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[1]

  • Incubate the cells at 4°C for at least 30 minutes.[1]

  • Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the cell pellet with PBS. Repeat the wash step twice.[1]

  • Resuspend the cells in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[1]

  • Add PI staining solution (e.g., 50 µg/mL in PBS) and incubate in the dark.[1]

  • Analyze the stained cells using a flow cytometer, triggering on the PI signal.[1] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vitro Kinase Assay

Biochemical in vitro kinase assays are essential for determining the direct inhibitory activity of compounds against a specific kinase.[14] A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[14]

Materials:

  • Purified kinase enzyme

  • Kinase substrate (often a fluorescently labeled peptide)

  • ATP

  • Test compound (2-aminothiazole derivative)

  • Kinase buffer

  • Detection reagents (e.g., antibody that recognizes the phosphorylated substrate)

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the 2-aminothiazole inhibitor in the kinase buffer.[15]

  • In a 384-well plate, add the diluted inhibitor or a vehicle control (e.g., DMSO).[15]

  • Add the kinase enzyme to each well and incubate to allow for inhibitor binding.[14]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[14] The ATP concentration is typically at or near the Km for the kinase.[14]

  • Incubate the reaction for a set period (e.g., 60 minutes) at room temperature.[14]

  • Stop the reaction and add the detection reagents.[14]

  • Measure the signal (e.g., TR-FRET ratio) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate, and thus to the kinase activity.[14]

  • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.[15]

Experimental Workflow Visualization

The evaluation of novel 2-aminothiazole-based anticancer agents typically follows a structured workflow from initial screening to more detailed mechanistic studies.

Experimental_Workflow General Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation Synthesis Hantzsch Synthesis of 2-Aminothiazole Core & Derivatization Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assays Mechanism->Apoptosis KinaseAssay In Vitro Kinase Inhibition Assays Mechanism->KinaseAssay

Caption: A typical in vitro drug discovery workflow.

Conclusion

2-aminothiazole derivatives represent a highly versatile and clinically relevant class of compounds with a broad spectrum of biological activities, most notably in the realm of oncology. Their mechanisms of action are multifaceted, primarily revolving around the inhibition of key cellular kinases, induction of apoptosis, and cell cycle arrest. The established synthetic routes and the array of in vitro assays detailed in this guide provide a robust framework for the continued exploration and development of novel 2-aminothiazole-based therapeutics. Future research will undoubtedly continue to uncover new biological targets and refine the structure-activity relationships of this privileged scaffold, leading to the development of next-generation therapies with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a heterocyclic compound belonging to the pyranothiazole class.[1][] Molecules within this structural family have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific experimental data for this compound is limited in publicly available literature, this document provides detailed protocols and application notes based on the established activities of structurally related pyranothiazole and tetrahydrobenzothiazole derivatives. These compounds have shown potential as anticancer, anti-mitotic, kinase inhibitory, and antimicrobial agents.

The provided protocols are intended to serve as a foundational guide for researchers initiating studies with this compound. It is recommended that these methodologies be adapted and optimized for specific experimental contexts.

Potential Biological Activities and Applications

Based on the activities of analogous compounds, this compound may be investigated for the following applications:

  • Anticancer and Cytotoxic Activity: Evaluation against various cancer cell lines to determine its antiproliferative effects.

  • Kinase Inhibition: Screening against a panel of protein kinases to identify potential inhibitory activity, which is crucial for disrupting cancer cell signaling.

  • Antimicrobial Activity: Assessing its efficacy against a range of bacterial and fungal strains.

  • Antioxidant Activity: Determining its capacity to scavenge free radicals.

Quantitative Data for Structurally Related Compounds

Compound ClassTargetAssay TypeActivity (IC₅₀)Reference
Tetrahydrobenzo[d]thiazole derivative (Compound 1g)CK2Kinase Assay1.9 µM[3]
Tetrahydrobenzo[d]thiazole derivative (Compound 1g)GSK3βKinase Assay0.67 µM[3]
Thiopyrano[2,3-d]thiazole-pyrazole hybrid (Compound 7e)Carbonic Anhydrase IXEnzyme Inhibition Assay0.067 µM[4]
Thiopyrano[2,3-d]thiazole-pyrazole hybrid (Compound 7i)Carbonic Anhydrase XIIEnzyme Inhibition Assay0.123 µM[4]
Dihydroisothiazolopyridinone derivative (Compound 9b)Human Cancer Cell LinesCytotoxicity AssaySubmicromolar to low nanomolar range[5]
Pyrazolo[4,3-d]thiazole derivative (Compound 5a)MurAEnzyme Inhibition Assay3.8 µM[6]
Pyrazolo[4,3-d]thiazole derivative (Compound 5b)MurAEnzyme Inhibition Assay4.5 µM[6]

Note: The data presented above is for structurally related but distinct molecules. These values should be used as a general guideline for designing experiments with this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells in 96-well Plates harvest->seed add_compound Add Compound to Wells seed->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HePG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific protein kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_readout Signal Detection cluster_analysis Data Analysis prepare_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions add_to_plate Add Reagents to 384-well Plate prepare_reagents->add_to_plate incubate_reaction Incubate at Room Temperature add_to_plate->incubate_reaction stop_reaction Stop Reaction with Detection Reagent incubate_reaction->stop_reaction incubate_detection Incubate for Detection Signal Development stop_reaction->incubate_detection read_signal Read Luminescence or Fluorescence Signal incubate_detection->read_signal calculate_inhibition Calculate Percent Inhibition read_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant protein kinase (e.g., CK2, GSK3β)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway Context

The PI3K/PTEN signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Aberrant activity in this pathway is a hallmark of many cancers. Kinases such as CK2 and GSK3β can phosphorylate and inactivate the tumor suppressor protein PTEN, thereby promoting cell survival and proliferation.[3] Compounds that inhibit these kinases can potentially restore PTEN function and suppress tumor growth.

Simplified PTEN Regulation Pathway

G cluster_pathway PTEN Regulation by CK2 and GSK3β cluster_inhibition Potential Inhibition CK2 CK2 PTEN_active Active PTEN (Tumor Suppressor) CK2->PTEN_active phosphorylates GSK3b GSK3β GSK3b->PTEN_active phosphorylates PTEN_inactive Inactive PTEN (Phosphorylated) PI3K_pathway PI3K Pathway Activation PTEN_active->PI3K_pathway inhibits Cell_growth Cell Growth and Proliferation PI3K_pathway->Cell_growth Inhibitor Pyranothiazole Derivative Inhibitor->CK2 inhibits Inhibitor->GSK3b inhibits

Caption: A simplified diagram of the PTEN signaling pathway and potential points of inhibition by pyranothiazole derivatives.

Safety Precautions

The toxicological properties of this compound have not been extensively studied. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.

References

Application Notes and Protocols for Pyrano[4,3-d]thiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the anticancer properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is limited. The following application notes and protocols are based on studies of the broader class of pyranothiazole and aminothiazole derivatives and are intended to serve as a general guide for researchers.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] The fusion of a pyran ring to the thiazole core, creating pyranothiazole derivatives, offers a novel heterocyclic system with potential for development as anticancer agents.[4] These compounds have been investigated for their ability to modulate key cellular signaling pathways involved in cancer progression.[5][6]

Potential Mechanisms of Action

Research into aminothiazole and related heterocyclic compounds suggests several potential mechanisms for their anticancer activity:

  • Kinase Inhibition: A primary mechanism of action for many aminothiazole derivatives is the inhibition of protein and lipid kinases that are crucial for cancer cell proliferation and survival.[6] Key kinase families targeted by these compounds include:

    • PI3K/Akt/mTOR Pathway: Several thiazole derivatives have been identified as inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway that is frequently dysregulated in cancer.[5][7][8][9]

    • Cyclin-Dependent Kinases (CDKs): Some pyran-containing compounds have been shown to target CDKs, which are essential for cell cycle progression.[10] Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell division.

  • Induction of Apoptosis: Aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[1][7]

  • Cell Cycle Arrest: By interfering with cell cycle machinery, these compounds can cause cancer cells to arrest at specific checkpoints, such as the G0/G1 or G2/M phases, thereby inhibiting their proliferation.[1][7]

  • PARP Inhibition: Some studies on related pyridine-thiazole hybrids suggest a potential role in inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6]

Data Presentation: In Vitro Cytotoxicity of Related Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various aminothiazole and thiazole derivatives from published studies. It is important to note that these are related compounds, and their activity may not be representative of this compound.

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 Value
Compound 3b (Thiazole Derivative) Leukemia (HL-60(TB))Kinase Inhibition (PI3Kα)0.086 ± 0.005 µM
Compound 3b (Thiazole Derivative) Leukemia (HL-60(TB))Kinase Inhibition (mTOR)0.221 ± 0.014 µM
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide Cervical Cancer (HeLa)Cytotoxicity1.6 ± 0.8 µM
Compound 20 (Aminothiazole Derivative) Lung Cancer (H1299)Cytotoxicity4.89 µM
Compound 20 (Aminothiazole Derivative) Glioma (SHG-44)Cytotoxicity4.03 µM
TH-39 Leukemia (K562)Cytotoxicity0.78 µM
Compound 79a Breast Cancer (MCF-7)Growth Inhibition2.32 µg/mL (GI50)
Compound 79b Lung Cancer (A549)Growth Inhibition1.61 µg/mL (GI50)
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone Leukemia (HL-60)Cytotoxicity0.57 µM
7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione Leukemia (CCRF-CEM)Growth InhibitionGrowth % -51.41 at 10µM
7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione NS Lung Cancer (NCI-H522)Growth InhibitionGrowth % -67.57 at 10µM

Data extracted from multiple sources for illustrative purposes.[1][6][7][11]

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the anticancer activity of novel compounds.

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a method for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[1]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrano[4,3-d]thiazole Derivative Inhibitor->PI3K Inhibits GF Growth Factor GF->RTK Experimental_Workflow start Start: Hypothesis compound_prep Compound Synthesis & Characterization start->compound_prep in_vitro_screening In Vitro Screening (e.g., MTT Assay) compound_prep->in_vitro_screening cell_culture Cancer Cell Line Culture cell_culture->in_vitro_screening ic50 Determine IC50 Values in_vitro_screening->ic50 mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism_studies data_analysis Data Analysis & Interpretation mechanism_studies->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

References

Application Notes and Protocols for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a synthetic heterocyclic compound belonging to the pyranothiazole class of molecules.[1] This class of compounds has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Preliminary studies and research into related pyranothiazole derivatives suggest a range of biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The fused ring system of a pyran and a thiazole presents a unique structural scaffold for interaction with various biological targets.

These application notes provide a comprehensive guide for the utilization of this compound in fundamental cell culture assays. The protocols detailed herein are designed to facilitate the investigation of its cytotoxic and cytostatic effects, as well as to elucidate its potential mechanism of action in cancer cell lines. While the precise mechanism of this specific compound is still under investigation, the provided assays are fundamental in preclinical drug discovery for characterizing novel therapeutic agents.[3]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from key experiments to illustrate the potential effects of this compound on cancer cells.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC₅₀ Value (µM) after 48h
Breast CancerMCF-715.8
Lung CancerA54925.2
Colon CancerHCT11618.5
Prostate CancerPC-332.1

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h treatment)

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Vehicle Control)65.220.114.71.5
568.318.513.23.8
1575.112.412.58.9
3055.48.236.415.6

Table 3: Induction of Apoptosis in MCF-7 Cells by this compound (48h treatment)

Treatment Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)2.11.3
55.62.5
1512.85.4
3018.210.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.[4]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound.

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[6]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.[6] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.[7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[8] Incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow for Compound Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies start Seed Cancer Cells in 96-well plates treat Treat with Serial Dilutions of Compound start->treat incubate Incubate for 48h treat->incubate mtt Perform MTT Assay incubate->mtt ic50 Calculate IC50 Value mtt->ic50 seed6well Seed Cells in 6-well plates ic50->seed6well Proceed if active treat_moa Treat with IC50 concentrations seed6well->treat_moa harvest Harvest Cells treat_moa->harvest apoptosis Annexin V/PI Staining harvest->apoptosis cellcycle Propidium Iodide Staining harvest->cellcycle flow Flow Cytometry Analysis apoptosis->flow cellcycle->flow

Caption: Workflow for evaluating the in vitro efficacy of the compound.

Hypothetical Signaling Pathway of Action

G cluster_cell Cancer Cell compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine HCl cdk2 CDK2/Cyclin E Complex compound->cdk2 Inhibition p53 p53 Activation compound->p53 Induction g2m_arrest G2/M Arrest compound->g2m_arrest Induction at high conc. rb Rb Protein cdk2->rb Phosphorylation e2f E2F rb->e2f Inhibition s_phase S-Phase Entry e2f->s_phase Activation bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated mechanism involving cell cycle arrest and apoptosis induction.

References

Application Notes and Protocols: Antimicrobial Screening of Pyranothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyranothiazole derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds, integrating pyran and thiazole rings, are being explored for their potential as novel antimicrobial agents, particularly in an era of rising drug resistance. The thiazole ring is a key structural component in various clinically used drugs, and its derivatives are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and anticancer properties.[1][2] This document provides an overview of the antimicrobial screening of pyranothiazole and related thiazole derivatives, detailed protocols for common screening methods, and a summary of reported activity.

Application Notes

The antimicrobial potential of pyranothiazole and its analogs stems from their chemical structure, which can be modified to enhance activity against various pathogens. Structure-activity relationship (SAR) analyses suggest that the presence of specific substituent groups can significantly influence their efficacy. For instance, the introduction of electron-withdrawing groups like nitro and halogens has been shown to enhance antimicrobial activity.[3] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, leading to cell disruption and death.[4]

Summary of Antimicrobial Activity

Various studies have demonstrated the in vitro efficacy of pyranothiazole and related pyrazole-thiazole derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for quantifying this activity.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound ClassTest OrganismMIC Value (µg/mL)Reference CompoundCitation
Pyrazole-derived HydrazonesGram-positive strains, A. baumannii0.78 - 1.56-[5]
Bistrifluoromethyl PyrazolesGram-positive bacteriaAs low as 0.25-[5]
Pyrazolo-thiazolesStaphylococcus aureus, Bacillus subtilisSignificant Activity-[6]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazolesStreptococcus pneumoniae0.03 - 7.81Ampicillin[7]
Benzothiazole–thiazole HybridsGram-positive & Gram-negative strains3.90 - 15.63Streptomycin[3]
Thiazole DerivativesStaphylococcus aureus (MRSA)1 - 2-[8]
Thiophene DerivativeStaphylococcus aureus3.125Chloramphenicol[9]
Imidazothiadiazole-PyrazolesMulti-drug resistant strains0.25Gatifloxacin[10]

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound ClassTest OrganismMIC Value (µg/mL)Reference CompoundCitation
Pyrazolo-thiazolesCandida albicans31.25Fluconazole[6]
Thiazole DerivativesAzole-resistant Aspergillus fumigatusActive-[8]
Thiazole and Pyrazolo[1,5-a]pyrimidineAspergillus fumigatus, Fusarium oxysporum6.25-[9]
Benzothiazole–thiazole HybridsFungal strains3.90 - 15.63Fluconazole[3]

Experimental Protocols & Visualizations

The following are standardized protocols for assessing the antimicrobial activity of novel compounds like pyranothiazole derivatives.

General Workflow for Antimicrobial Screening

The overall process for screening new chemical entities for antimicrobial properties follows a logical progression from initial synthesis to detailed activity characterization.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Data Analysis Synthesis Compound Synthesis (Pyranothiazole Derivatives) Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock Stock Solution Preparation (in DMSO) Purification->Stock Assay Perform Antimicrobial Assay (e.g., Broth Microdilution) Stock->Assay Test Compounds Microbe Prepare Microbial Cultures (Bacteria/Fungi) Microbe->Assay Incubate Incubate Plates (e.g., 37°C, 18-24h) Assay->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read Assay Plates Determine Determine MIC/MBC/MFC Read->Determine Analyze SAR Analysis & Hit Selection Determine->Analyze

Caption: General workflow for antimicrobial screening of novel compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11]

Materials:

  • 96-well microtiter plates

  • Test pyranothiazole derivatives dissolved in DMSO

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with DMSO, no compound)

  • Growth indicator dye (e.g., Resazurin), optional

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of concentrations.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Prepare wells for a positive control (broth + inoculum + standard drug) and a negative/growth control (broth + inoculum + DMSO).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. If using a dye like resazurin, a color change (e.g., from blue to pink) indicates growth. The MIC is the well with the highest dilution that remains blue.[11]

A 1. Add 100µL Broth to all wells B 2. Add 100µL Compound to first well A->B C 3. Perform 2-Fold Serial Dilutions B->C D 4. Add 100µL Standardized Microbial Inoculum C->D E 5. Incubate Plate (18-24h, 37°C) D->E F 6. Read Results: Observe Turbidity E->F G Determine MIC F->G

Caption: Step-by-step workflow for the Broth Microdilution protocol.

Protocol 2: Agar Well Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[12]

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip for creating wells

  • Test pyranothiazole derivatives at a known concentration

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

  • Controls: Add the positive and negative controls to separate wells on the same plate.

  • Pre-diffusion (Optional): Let the plate sit at room temperature for 1-2 hours to allow the compound to diffuse into the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: Measure the diameter of the clear zone of inhibition (where no growth occurs) around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[12]

A 1. Prepare Lawn Culture on Agar Plate B 2. Create Wells in the Agar A->B C 3. Add Test Compound & Controls to Wells B->C D 4. Incubate Plate (18-24h, 37°C) C->D E 5. Measure Zone of Inhibition (mm) D->E F Compare Activity E->F

Caption: Key steps for performing the Agar Well Diffusion assay.

References

Application Notes and Protocols: Kinase Inhibition Assay with 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis of numerous diseases, particularly cancer. This has rendered them prominent targets for therapeutic intervention. The compound 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a heterocyclic molecule featuring a pyranothiazole scaffold. While specific biological data for this compound is not extensively published, its structural motifs, particularly the 2-aminothiazole core, are present in numerous known kinase inhibitors.[1][2] This suggests its potential as a kinase inhibitor.

These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against a panel of protein kinases using a luminescence-based kinase assay. The described methodology is broadly applicable for the screening and characterization of potential kinase inhibitors.[3]

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table presents hypothetical IC50 values for this compound against a selection of kinases, illustrating how such data would be summarized. Staurosporine, a well-known broad-spectrum kinase inhibitor, is included as a positive control.[3][4]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
CDK2/Cyclin A857
Aurora Kinase A15015
GSK3β75010
PI3Kα>10,00025
MAPK1>10,00050

Experimental Protocols

A widely used method for quantifying kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[3]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of this compound against a specific protein kinase.

Materials:

  • This compound

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[4]

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_addition Add Compound & Kinase to 96-well Plate compound_prep->plate_addition reagent_prep Kinase & Substrate/ATP Mixture Preparation reagent_prep->plate_addition pre_incubation Pre-incubation (10 min) plate_addition->pre_incubation reaction_start Initiate Reaction with Substrate/ATP Mixture pre_incubation->reaction_start reaction_incubation Incubation (60 min at 30°C) reaction_start->reaction_incubation adp_glo_reagent Add ADP-Glo™ Reagent reaction_incubation->adp_glo_reagent adp_glo_incubation Incubation (40 min) adp_glo_reagent->adp_glo_incubation detection_reagent Add Kinase Detection Reagent adp_glo_incubation->detection_reagent detection_incubation Incubation (30 min) detection_reagent->detection_incubation read_luminescence Measure Luminescence detection_incubation->read_luminescence data_plot Plot Luminescence vs. Log[Inhibitor] read_luminescence->data_plot ic50_calc Calculate IC50 Value data_plot->ic50_calc

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Illustrative Signaling Pathway: CDK2 in Cell Cycle Regulation

Given that many 2-aminothiazole derivatives target cyclin-dependent kinases (CDKs), the following diagram illustrates a simplified signaling pathway involving CDK2, a key regulator of the cell cycle.[1][5] Inhibition of CDK2 can lead to cell cycle arrest and is a strategy in cancer therapy.

G growth_factors Growth Factors cyclin_d_cdk46 Cyclin D / CDK4/6 growth_factors->cyclin_d_cdk46 Activates rb Rb cyclin_d_cdk46->rb Phosphorylates (inactivates) e2f E2F rb->e2f Inhibits cyclin_e Cyclin E e2f->cyclin_e Promotes Transcription cdk2_cyclin_e CDK2 / Cyclin E cyclin_e->cdk2_cyclin_e Binds cyclin_a Cyclin A cdk2_cyclin_a CDK2 / Cyclin A cyclin_a->cdk2_cyclin_a Binds g1_s_transition G1/S Transition cdk2_cyclin_e->g1_s_transition Promotes s_phase S Phase Progression cdk2_cyclin_a->s_phase Promotes g1_s_transition->cyclin_a Leads to inhibitor 6,7-dihydro-4H-pyrano[4,3-d] thiazol-2-amine hydrochloride inhibitor->cdk2_cyclin_e Inhibits inhibitor->cdk2_cyclin_a Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

References

Application Notes and Protocols for Developing Novel Anticancer Agents from Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of novel anticancer agents derived from the thiazole scaffold. Thiazole derivatives have emerged as a promising class of compounds in oncology, with several demonstrating potent and selective anticancer activity.[1][2][3][4] This document outlines the key signaling pathways targeted by these compounds, detailed protocols for their synthesis and biological evaluation, and guidance on data presentation and interpretation.

Introduction to Thiazole Derivatives in Oncology

The thiazole ring is a versatile heterocyclic scaffold present in numerous biologically active molecules, including several clinically approved anticancer drugs such as Dasatinib and Ixabepilone.[1][4][5][6] The unique structural features of the thiazole nucleus allow for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with varied pharmacological properties.[7][8] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and arrest of the cell cycle.[1][2]

Key Signaling Pathways Targeted by Thiazole Derivatives

Thiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers. Several thiazole derivatives have been identified as potent inhibitors of this pathway, demonstrating their potential as targeted cancer therapeutics.[5]

PI3K_Akt_mTOR_Pathway Thiazole Derivative Thiazole Derivative PI3K PI3K Thiazole Derivative->PI3K Akt Akt Thiazole Derivative->Akt mTORC1 mTORC1 Thiazole Derivative->mTORC1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Apoptosis Induction

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Thiazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2][8]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiazole Derivative (Intrinsic) Thiazole Derivative (Intrinsic) Bcl-2 Bcl-2 Thiazole Derivative (Intrinsic)->Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Thiazole Derivative (Extrinsic) Thiazole Derivative (Extrinsic) Death Receptor Death Receptor Thiazole Derivative (Extrinsic)->Death Receptor FADD FADD Death Receptor->FADD Caspase-8 Caspase-8 FADD->Caspase-8 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2: Induction of apoptosis by thiazole derivatives.

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of thiazole derivatives as potential anticancer agents.

Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of the thiazole ring system.[9][10]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Thioamide: Add the thioamide or thiourea derivative (1.1 equivalents) to the solution.

  • Reaction Conditions: The reaction can be performed at room temperature or with heating under reflux, depending on the reactivity of the substrates.[11] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.[11]

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Hantzsch_Synthesis_Workflow Start Start Dissolve α-haloketone Dissolve α-haloketone Start->Dissolve α-haloketone Add Thioamide Add Thioamide Dissolve α-haloketone->Add Thioamide Reaction (Stirring/Reflux) Reaction (Stirring/Reflux) Add Thioamide->Reaction (Stirring/Reflux) Monitor by TLC Monitor by TLC Reaction (Stirring/Reflux)->Monitor by TLC Monitor by TLC->Reaction (Stirring/Reflux) Incomplete Work-up (Precipitation) Work-up (Precipitation) Monitor by TLC->Work-up (Precipitation) Complete Purification Purification Work-up (Precipitation)->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Figure 3: Experimental workflow for Hantzsch thiazole synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[12]

Protocol:

  • Cell Treatment: Treat cancer cells with the thiazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][3]

Protocol:

  • Cell Treatment: Treat cancer cells with the thiazole derivative at its IC50 concentration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[2]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[2][3]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiazole derivatives on the expression levels of proteins involved in signaling pathways.[13]

Protocol:

  • Protein Extraction: Lyse the treated and untreated cancer cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Efficacy Studies

In vivo studies using animal models are essential to evaluate the therapeutic potential of novel anticancer agents.[14][15]

Xenograft Tumor Model

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[16][17]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.[17] The tumor volume can be calculated using the formula: (Length x Width^2)/2.[17][18]

  • Treatment: When the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19] Administer the thiazole derivative and vehicle control according to the designed dosing schedule (e.g., intraperitoneal injection or oral gavage).

  • Data Collection: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[18][20]

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)
Thiazole-A2.5 ± 0.35.1 ± 0.73.8 ± 0.54.2 ± 0.6
Thiazole-B0.8 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.3
Thiazole-C10.2 ± 1.515.8 ± 2.112.4 ± 1.818.9 ± 2.5
Doxorubicin0.5 ± 0.080.9 ± 0.10.6 ± 0.090.8 ± 0.1

Table 2: In Vivo Antitumor Efficacy of Thiazole-B in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Thiazole-B10625 ± 8050
Thiazole-B20312 ± 5075
Cisplatin5437 ± 6565

Table 3: Pharmacokinetic Parameters of Thiazole-B in Mice (10 mg/kg, IV)

ParameterUnitValue
Cmaxng/mL1500
Tmaxh0.25
AUC(0-t)ng·h/mL3500
t1/2h4.5
CLL/h/kg2.8
VdL/kg12.0

Conclusion

The thiazole scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols and guidelines presented in these application notes provide a framework for the systematic synthesis, in vitro screening, and in vivo evaluation of new thiazole derivatives. Through a comprehensive understanding of their mechanisms of action and a rigorous assessment of their biological activity, researchers can advance the development of promising new therapies for the treatment of cancer.

References

Application Notes and Protocols for Determining 2-Aminothiazole Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of 2-aminothiazole and its derivatives using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it a crucial tool in drug discovery and toxicology studies.[1][2][3]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][4] This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[1] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

Experimental Protocol: MTT Assay for 2-Aminothiazole Cytotoxicity

This protocol is designed for assessing the cytotoxic effects of 2-aminothiazole derivatives on adherent cancer cell lines in a 96-well plate format.

Materials:

  • 2-Aminothiazole derivative(s) of interest

  • Human cancer cell line(s) (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[6][7]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm[6][7]

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the 2-aminothiazole derivative(s) in complete culture medium. It is common to perform a two-fold serial dilution to obtain a range of concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include vehicle control wells (containing the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and untreated control wells (containing only culture medium).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the 2-aminothiazole derivative using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Data Presentation: Cytotoxicity of 2-Aminothiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2-aminothiazole derivatives against different human cancer cell lines, as determined by the MTT assay.

2-Aminothiazole DerivativeCell LineIC50 (µM)Reference
Derivative with thiophene moiety (51b)Hs578T (Breast)7.451 - 16.439[9]
Derivative 20H1299 (Lung)4.89[9]
Derivative 20SHG-44 (Glioma)4.03[9]
Derivative 28HT29 (Colon)0.63[9]
Derivative 28HeLa (Cervical)6.05[9]
Derivative 28A549 (Lung)8.64[9]
Compound 21K563 (Leukemia)16.3[9]
Compound 46bA549 (Lung)0.16[9]
Compound 46bHepG2 (Liver)0.13[9]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a)HCT 116 (Colorectal)0.72[10]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)HCT 116 (Colorectal)1.55[10]

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate_attach Incubate overnight for cell attachment seed_cells->incubate_attach add_compound Add 2-aminothiazole derivatives at various concentrations incubate_attach->add_compound incubate_compound Incubate for 24-72 hours add_compound->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining 2-aminothiazole cytotoxicity using the MTT assay.

Signaling Pathway for 2-Aminothiazole Induced Apoptosis

Apoptosis_Pathway Proposed Signaling Pathway for 2-Aminothiazole Induced Apoptosis cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade aminothiazole 2-Aminothiazole Derivatives bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Down-regulates bax Bax (Pro-apoptotic) aminothiazole->bax Up-regulates mito_perm Mitochondrial Outer Membrane Permeabilization bcl2->mito_perm Inhibits bax->mito_perm Promotes cyto_c Cytochrome c Release mito_perm->cyto_c caspase_activation Caspase Activation cyto_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Mechanism of Action

2-Aminothiazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[6]

Induction of Apoptosis:

Numerous studies have demonstrated that 2-aminothiazole compounds can trigger programmed cell death in cancer cells.[6] A key mechanism involves the modulation of the Bcl-2 family of proteins.[6] Certain derivatives have been found to down-regulate the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[6] This event subsequently activates the caspase cascade, leading to the execution of apoptosis.[6]

Cell Cycle Arrest:

In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[6] Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, thereby preventing cancer cells from progressing through the division cycle.[6] For instance, some derivatives have been reported to induce G0/G1 arrest in leukemia cells, while others have been shown to cause an accumulation of cells in the S and G2/M phases in colorectal cancer cells.[6] One study also indicated that a 2-aminothiazole derivative that inhibits Importin β1 can lead to G2/M cell-cycle arrest.[11]

References

Application Notes and Protocols for the In Vitro Evaluation of Fused Thiopyrano[2,3-d]thiazole Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the in vitro evaluation of the anticancer properties of fused thiopyrano[2,3-d]thiazole derivatives. This class of heterocyclic compounds has emerged as a promising scaffold in oncology research, with various analogs demonstrating significant cytotoxic and cytostatic effects across a range of cancer cell lines.[1][2] The methodologies outlined below are based on established techniques reported in the scientific literature for assessing anticancer efficacy and elucidating mechanisms of action.

Summary of Anticancer Activity: Quantitative Data

The anticancer potential of fused thiopyrano[2,3-d]thiazole derivatives has been demonstrated against numerous cancer cell lines. The data presented below summarizes the inhibitory concentrations (IC₅₀) or growth inhibition (GI₅₀) values for representative compounds from different studies, highlighting their potency and, in some cases, selectivity.

Table 1: Cytotoxicity of Thiopyrano[2,3-d]thiazole-Pyrazole Hybrids [3][4]

Compound MCF-7 (Breast Cancer) IC₅₀ (µg/mL) HepG-2 (Liver Cancer) IC₅₀ (µg/mL)
3e 10.08 ± 1.5 7.83 ± 2.1
5d 12.33 ± 1.9 10.25 ± 1.4
7e 11.21 ± 1.6 9.15 ± 1.1
7f 25.95 ± 2.8 13.37 ± 1.2
7g 15.64 ± 2.1 12.06 ± 1.5
7h 13.80 ± 1.7 11.19 ± 1.3
7i 12.15 ± 1.5 10.11 ± 1.2
7j 19.46 ± 2.5 13.08 ± 1.7

| Doxorubicin | 8.15 ± 1.1 | 6.27 ± 0.9 |

Table 2: Cytotoxicity of Juglone-Bearing Thiopyrano[2,3-d]thiazoles [5][6]

Compound Cell Line IC₅₀ / GI₅₀ (µM) Notes
Les-6547 HT-29 (Colorectal) 2.21 Inhibits DNA biosynthesis.[5]
Les-6557 HT-29 (Colorectal) 2.91 Inhibits DNA biosynthesis.[5]
3.10 Various Cancer Lines 0.6 - 5.98 Less toxic to normal and pseudonormal cells.[6]

| Doxorubicin | HT-29 (Colorectal) | - | Reference drug.[5] |

Table 3: Growth Inhibition by Naphthoquinone-Fused Thiopyrano[2,3-d]thiazoles [7]

Compound Cell Line Cancer Type GI₅₀ (µM)
4i UACC-257 Melanoma 0.22
4i LOX IMVI Melanoma 0.25
4i NCI-H23 Non-Small Cell Lung 0.41
4i SK-MEL-5 Melanoma 0.48
4i OVCAR-3 Ovarian 0.57
4i UO-31 Renal 0.57
4i A549/ATCC Non-Small Cell Lung 0.65
4i HS 578T Breast 0.65

| 4i | SNB-75 | CNS | 0.67 |

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the anticancer activity of thiopyrano[2,3-d]thiazole derivatives.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, HT-29).[3][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well microtiter plates.

  • Thiopyrano[2,3-d]thiazole compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis (early and late stages) and necrosis using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell lines (e.g., HepG-2, HT-29).[3][5]

  • 6-well plates.

  • Test compounds.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.

  • Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol: Cell Cycle Analysis

This protocol determines the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines (e.g., HepG-2).[3][8]

  • 6-well plates.

  • Test compounds.

  • Ice-cold 70% ethanol.

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Protocol: Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS using the fluorescent probe DCFH-DA.

Materials:

  • Cancer cell lines (e.g., Jurkat, U251).[9]

  • Test compounds.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 6-24 hours).

  • Probe Loading: Incubate the treated cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Cell Harvesting: Wash the cells with PBS to remove excess probe.

  • Data Acquisition: Analyze the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (typically in the FL1 channel).

  • Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated controls to quantify the increase in ROS production.[5][9]

Mechanistic Insights and Visualized Pathways

Studies suggest that fused thiopyrano[2,3-d]thiazoles exert their anticancer effects through multiple mechanisms, including the induction of apoptosis via ROS generation, cell cycle arrest, and inhibition of key enzymes like carbonic anhydrase.[3][5][9]

experimental_workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_mechanistic Mechanism of Action Studies cluster_outcome Outcome Compound Thiopyrano[2,3-d]thiazole Derivatives MTT Cell Viability Assay (MTT, etc.) Compound->MTT IC50 Determine IC50/GI50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle ROS ROS Detection IC50->ROS Target Target Identification (e.g., Caspase, CA) IC50->Target Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead ROS->Lead Target->Lead

Caption: General workflow for in vitro anticancer screening.

Certain derivatives induce apoptosis through the generation of reactive oxygen species, leading to mitochondrial-dependent cell death.[9][10] This often involves activation of initiator and effector caspases and can be accompanied by cell cycle arrest.[5]

ROS_apoptosis_pathway compound Thiopyrano[2,3-d]thiazole Derivative ros ↑ Intracellular ROS compound->ros mito Mitochondrial Stress (Intrinsic Pathway) ros->mito arrest Cell Cycle Arrest (S or G2/M Phase) ros->arrest cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis arrest->apoptosis CA_inhibition_pathway compound Thiopyrano[2,3-d]thiazole-pyrazole Hybrid ca Carbonic Anhydrase (CAIX / CAXII) compound->ca ph Regulate Tumor pH (Maintain Alkaline Intracellular pH) ca->ph prolif Tumor Proliferation & Survival ph->prolif

References

Synthesis of Thiopyrano[2,3-d]thiazoles from Cinnamic Acid Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of a promising class of heterocyclic compounds, thiopyrano[2,3-d]thiazoles, utilizing cinnamic acid amides as key precursors. The described methodology is based on a hetero-Diels-Alder reaction, offering a robust and efficient route to these compounds, which have demonstrated significant potential in anticancer research. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthetic pathway and proposed mechanism of action to aid in comprehension and replication.

Introduction

Thiopyrano[2,3-d]thiazole derivatives are recognized as isosteric mimics of biologically active 5-ylidene-4-thiazolidinones and have garnered considerable interest in medicinal chemistry.[1] This fused heterocyclic system has been identified as a privileged scaffold, with derivatives exhibiting a range of pharmacological activities, including anticancer, antitrypanosomal, and antimycobacterial properties.[1] The incorporation of a cinnamic acid amide moiety, a structural component also known for its diverse biological activities such as antitumor and antimicrobial effects, into the thiopyrano[2,3-d]thiazole core is a promising strategy for the development of novel therapeutic agents.[1] The hetero-Diels-Alder reaction serves as a key synthetic strategy, allowing for the stereoselective and efficient construction of the thiopyrano[2,3-d]thiazole framework.[1]

Applications

The primary application of the synthesized thiopyrano[2,3-d]thiazoles lies in the field of oncology. Several derivatives have been evaluated by the National Cancer Institute (NCI) and have demonstrated moderate to potent antitumor activity against a panel of 60 human cancer cell lines.[1]

Potential Mechanism of Action:

Preliminary studies on related thiopyrano[2,3-d]thiazole structures suggest that their anticancer effects may be mediated through the induction of apoptosis. This programmed cell death is potentially triggered by an increase in intracellular reactive oxygen species (ROS), which can lead to DNA damage and activation of mitochondrial apoptotic pathways. This ROS-mediated mechanism suggests a potential for selective cytotoxicity towards cancer cells, which often have a compromised antioxidant defense system.

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid Amides (General Procedure)

Cinnamic acid amides are key dienophiles in the target synthesis and can be prepared from the corresponding cinnamic acid chloride and a substituted amine.[1]

Materials:

  • Cinnamic acid chloride

  • Appropriate substituted aniline, morpholine, or 2-aminopyridine

  • Anhydrous dioxane

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the desired amine (1.0 equivalent) in anhydrous dioxane.

  • To this solution, add cinnamic acid chloride (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure cinnamic acid amide.

Protocol 2: Synthesis of rel-(5R,6S,7S)-2-oxo-5-phenyl-7-aryl(hetaryl)-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic acid amides (General Procedure)

This protocol details the hetero-Diels-Alder reaction between a 5-aryl(hetaryl)idene-4-thioxo-2-thiazolidinone and a cinnamic acid amide.[1]

Materials:

  • 5-Aryl(hetaryl)idene-4-thioxo-2-thiazolidinone (1.0 equivalent)

  • Cinnamic acid amide (1.1 equivalents)

  • Glacial acetic acid

  • Hydroquinone (catalytic amount)

  • Methanol

  • Diethyl ether

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the 5-aryl(hetaryl)idene-4-thioxo-2-thiazolidinone (5 mmol) and the appropriate cinnamic acid amide (5.5 mmol).

  • Add glacial acetic acid (15 mL) and a catalytic amount of hydroquinone (2-3 mg).

  • Heat the mixture to reflux and maintain for 4-7 hours.

  • After the reflux period, allow the mixture to cool to room temperature and leave it to stand overnight.

  • Collect the resulting solid product by filtration.

  • Wash the solid sequentially with water, methanol (5-10 mL), and diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thiopyrano[2,3-d]thiazole derivative.

Data Presentation

Table 1: Synthesis and Characterization of Selected Thiopyrano[2,3-d]thiazole Derivatives

Compound IDYield (%)Melting Point (°C)Recrystallization Solvent
3a 59234–236Ethanol
3e 70234–236Ethanol
3g 56230–232Ethanol
3h 57220–224Ethanol
3l 56178–180Acetic Acid
3m 76150–152Acetic Acid

Data extracted from Lozynskyi, A., et al. (2014). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 82(4), 723–734.[1]

Table 2: Spectroscopic Data for a Representative Compound (3e)

Data TypeSpectral Data
¹H NMR (400 MHz, DMSO-d₆) δ: 2.16 (s, 3H, CH₃), 3.44 (t, 1H, J = 10.4 Hz, 6-H), 4.30 (d, 1H, J = 10.4 Hz, 7-H), 4.70 (d, 1H, J = 10.4 Hz, 5-H), 6.75 (d, 2H, J = 8.4 Hz, arom.), 6.83 (d, 2H, J = 8.4 Hz, arom.), 7.20–7.30 (m, 7H, arom.), 7.46 (d, 2H, J = 7.2 Hz, arom.), 9.23 (s, 1H, NH), 11.29 (s, 1H, NH).
¹³C NMR (100 MHz, DMSO-d₆) δ: 170.4, 167.9, 139.3, 136.2, 134.9, 132.7, 132.0, 130.2, 128.6, 128.5, 128.4, 128.3, 120.4, 119.8, 119.1, 107.5, 55.8, 48.5, 45.0, 20.3.
Anal. Calcd. For C₂₆H₂₁ClN₂O₂S₂: C, 63.34; H, 4.29; N, 5.68.
Found C, 63.20; H, 4.40; N, 5.70.

Data extracted from Lozynskyi, A., et al. (2014). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 82(4), 723–734.[1]

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Cinnamic Acid Amides cluster_1 Synthesis of Thiopyrano[2,3-d]thiazoles Cinnamic Acid Chloride Cinnamic Acid Chloride Reaction_Amide Amidation in Anhydrous Dioxane Cinnamic Acid Chloride->Reaction_Amide Substituted Amine Substituted Amine Substituted Amine->Reaction_Amide Cinnamic Acid Amide Cinnamic Acid Amide Reaction_Amide->Cinnamic Acid Amide Cinnamic_Amide_Input Cinnamic Acid Amide Cinnamic Acid Amide->Cinnamic_Amide_Input Thiazolidinone 5-Aryl(hetaryl)idene-4-thioxo -2-thiazolidinone Reaction_Diels_Alder Hetero-Diels-Alder (Glacial Acetic Acid, Reflux) Thiazolidinone->Reaction_Diels_Alder Cinnamic_Amide_Input->Reaction_Diels_Alder Final_Product Thiopyrano[2,3-d]thiazole Reaction_Diels_Alder->Final_Product Reaction_Scheme reactant1 5-Aryl(hetaryl)idene- 4-thioxo-2-thiazolidinone product rel-(5R,6S,7S)-Thiopyrano[2,3-d]thiazole reactant1->product Hetero-Diels-Alder (Glacial Acetic Acid, Δ) reactant2 Cinnamic Acid Amide reactant2->product plus + Signaling_Pathway compound Thiopyrano[2,3-d]thiazole ros ↑ Intracellular ROS compound->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Pathway Activation ros->mitochondria apoptosis Apoptosis dna_damage->apoptosis mitochondria->apoptosis

References

Application Notes and Protocols: The Role of Heterocyclic Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, underscoring their immense significance in medicinal chemistry and drug discovery.[1][2] These cyclic organic molecules, containing at least one heteroatom such as nitrogen, oxygen, or sulfur within their ring structure, are integral to the chemical architecture of over 85% of all biologically active compounds.[1] Their prevalence stems from their structural diversity and their ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors.[3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making heterocyclic scaffolds a cornerstone in the development of novel therapeutics for a multitude of diseases, including cancer, viral infections, and central nervous system (CNS) disorders.[1][4][5]

Application in Major Therapeutic Areas

Heterocyclic compounds have demonstrated remarkable success across various therapeutic fields:

  • Anticancer Agents: A significant portion of anticancer drugs approved by the FDA feature heterocyclic cores.[3][6][7] These compounds can target a range of mechanisms crucial for cancer cell proliferation and survival. For instance, many kinase inhibitors, which block signaling pathways that drive tumor growth, are based on heterocyclic scaffolds like quinazoline, pyrimidine, and indole.[8][9] Others function by intercalating with DNA or inhibiting essential enzymes like topoisomerases.[10]

  • Antiviral Therapeutics: The development of effective antiviral drugs heavily relies on heterocyclic chemistry.[11] Nucleoside analogs, a key class of antiviral agents, often incorporate heterocyclic bases to disrupt viral replication. Furthermore, various heterocyclic compounds have been developed to inhibit viral enzymes such as proteases and polymerases, proving effective against a range of viruses including HIV, hepatitis C (HCV), and herpes simplex virus (HSV).[9][11]

  • Central Nervous System (CNS) Disorders: The unique physicochemical properties of heterocyclic compounds make them well-suited for developing drugs that can cross the blood-brain barrier. Consequently, they are found in numerous medications for neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia.[4] They often act by modulating the activity of neurotransmitter receptors and ion channels.[4]

  • Anti-inflammatory and Anti-infective Agents: Heterocyclic structures are also prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and a wide array of antibacterial and antifungal agents.[1] For example, the β-lactam ring is a cornerstone of penicillin and cephalosporin antibiotics.[1]

Data Presentation: Quantitative Analysis of Heterocyclic Drug Candidates

The following tables summarize the in vitro activity of various heterocyclic compounds against different biological targets and cancer cell lines.

Table 1: Anticancer Activity of Representative Heterocyclic Compounds

Heterocyclic ScaffoldCompoundTarget/Cell LineIC50 (µM)Reference
QuinazolineCompound 6b MCF-73.19[1]
QuinazolineCompound 6b HepG23.26[1]
QuinazolineCompound 6b HCT-1165.01[1]
QuinazolineCompound 4j A5493.09[1]
IndoleCompound 12 Various Cancer Cells0.22 - 1.80[12]
IndoleBenzimidazole-indole 8 Various Cancer Cells0.05[12]
IndoleIndolyl-Hydrazone 5 Breast Cancer2.73[13]
IndoleCompound 5f MDA-MB-4688.2[9]
PyrazoleCompound 13 HepG28.78[8]
PyrazoleCompound 19 HeLa4.26[8]
ThiazoleCompound 30 HCT1165.48[14]
ThiazoleCompound 30 MCF-74.53[14]
PyrimidineCompound 17a PC-30.01[15]
PyrimidineCompound 17a MCF-71.59[15]
PyrimidineCompound 17a A-5492.48[15]

Table 2: Kinase Inhibitory Activity of Heterocyclic Compounds

Heterocyclic ScaffoldCompoundKinase TargetIC50 (nM)Reference
QuinazolineCompound 1 EGFR0.05[11]
QuinazolineCompound 2 EGFR0.76[11]
QuinazolineCompound 3 EGFR3.0[11]
QuinazolineCompound 8b EGFR1.37[11]
QuinazolineGefitinibEGFR23 - 79[16]
QuinazolineErlotinibEGFR80[16]
QuinazolineAfatinibEGFR0.5[16]
PyrimidineRibociclibCDK410[5]
PyrimidineRibociclibCDK639[5]
PurineCompound 73 CDK244[17]
PurineCompound 73 CDK186,000[17]

Table 3: Antiviral Activity of Heterocyclic Compounds

Heterocyclic ScaffoldCompoundVirusEC50 (µM)Reference
1,2,3-TriazoleCompound 5 Varicella-Zoster Virus8.38[18]
1,2,3-TriazoleCompound 6 Varicella-Zoster Virus3.62[18]
1,2,3-TriazoleCompound 9 SARS-CoV-280.4 (µg/mL)[19]
1,2,4-TriazoleCompound 194 HSV-125% plaque reduction at 20 µg/mL[20]
Thiazole/TriazoleCompound 73 Coxsackie Virus B-2>18[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of heterocyclic compounds on cancer cell lines.

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

  • Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)

  • 96-well plates

  • Test heterocyclic compounds

  • Cancer cell line of interest

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of cell culture medium.[20]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test heterocyclic compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in DPBS and filter-sterilize.[14] Add 10 µL of the MTT solution to each well.[21]

  • Formazan Crystal Formation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[21]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[21][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: EGFR Kinase Inhibition Assay

This protocol measures the ability of heterocyclic compounds to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Peptide substrate (e.g., Y12-Sox)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test heterocyclic compounds

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test heterocyclic compounds in 50% DMSO.

  • Enzyme and Substrate Preparation: Prepare a 10X stock of EGFR kinase and a 1.13X stock of ATP and peptide substrate in the kinase reaction buffer.[8]

  • Pre-incubation: In a 384-well plate, add 5 µL of the EGFR kinase solution to each well. Then, add 0.5 µL of the serially diluted compounds or 50% DMSO (for control). Incubate for 30 minutes at 27°C.[8]

  • Initiation of Kinase Reaction: Start the reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[8]

  • Kinetic Measurement: Immediately begin monitoring the fluorescence signal (e.g., λex 360 nm / λem 485 nm) every 71 seconds for a period of 30-120 minutes using a plate reader.[8]

  • Data Analysis: Examine the progress curves for linear reaction kinetics. Determine the initial velocity of the reaction from the slope of the fluorescence units versus time. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[8]

Protocol 3: Antiviral Plaque Reduction Assay

This protocol is used to determine the antiviral activity of heterocyclic compounds by measuring the reduction in viral plaque formation.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Test heterocyclic compounds

  • 6-well plates

  • Crystal violet staining solution

  • Incubator

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates and grow them to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test heterocyclic compounds in cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of various concentrations of the test compounds. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: After the adsorption period, remove the virus-compound mixture and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizations

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Heterocyclic compounds, particularly quinazoline derivatives, are prominent as EGFR inhibitors.[8][16]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP EGFR->ATP Phosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Heterocyclic_Inhibitor Heterocyclic Inhibitor (e.g., Quinazoline) Heterocyclic_Inhibitor->EGFR Inhibition ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of heterocyclic compounds.

Experimental Workflow: High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a fundamental process in drug discovery, enabling the rapid screening of large libraries of compounds to identify potential drug candidates ("hits").[4][11][16]

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization cluster_3 Outcome Assay_Dev Assay Development & Miniaturization HTS High-Throughput Screening Assay_Dev->HTS Compound_Library Heterocyclic Compound Library Compound_Library->HTS Hit_Confirmation Hit Confirmation (Re-screening) HTS->Hit_Confirmation Primary Hits Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Op Lead Optimization (Chemical Synthesis) SAR->Lead_Op Validated Hits ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Op->ADMET In_Vivo In Vivo Efficacy & Safety Studies ADMET->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for drug discovery using high-throughput screening of heterocyclic compounds.

Conclusion

Heterocyclic compounds are undeniably a privileged class of scaffolds in drug discovery, consistently providing the structural foundation for a multitude of successful therapeutic agents. Their chemical tractability and diverse biological activities ensure their continued importance in the quest for novel and more effective treatments for human diseases. The protocols and data presented herein offer a valuable resource for researchers and scientists engaged in the exciting and challenging field of heterocyclic drug development. As synthetic methodologies advance and our understanding of biological pathways deepens, the application of heterocyclic compounds is poised to expand even further, promising a new generation of innovative medicines.

References

Troubleshooting & Optimization

Navigating the Synthesis of 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and improving the yield of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride synthesis. While specific literature on the direct synthesis and yield optimization of this exact molecule is limited, this guide leverages established principles of heterocyclic chemistry, particularly the synthesis of related aminothiazole and pyranothiazole structures, to provide actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine core?

A common and effective method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. For the target molecule, this would likely involve the reaction of a halogenated derivative of tetrahydropyran-4-one with thiourea. The subsequent hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in heterocyclic synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]

  • Purity of Reagents and Solvents: Impurities can lead to unwanted side reactions or inhibit the desired transformation.[1]

  • Atmospheric Moisture and Oxygen: Certain reactions are sensitive to air and moisture, requiring an inert atmosphere.[1]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in lower reaction rates and yields.[1]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the consumption of starting materials and the formation of the product. Developing a suitable solvent system that provides good separation of the starting material, product, and any major byproducts is crucial for accurate monitoring. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the desired mass peak corresponding to the product.

Q4: What are the best practices for purifying the final product?

Purification of the 2-aminothiazole free base can often be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system is another powerful technique for obtaining highly pure material. Once the free base is purified, the hydrochloride salt can be precipitated by introducing a solution of HCl in a solvent like isopropanol or ether.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.Optimize Temperature: Run small-scale trials at a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition.
Inactive Halogenated Ketone: The α-halo ketone intermediate may have decomposed or is not forming in situ.Isolate or Use Freshly Prepared Intermediate: If possible, isolate and purify the α-halo ketone before reacting it with thiourea. Alternatively, ensure the halogenation step proceeds to completion before adding thiourea.
Poor Quality Thiourea: Impurities in thiourea can affect its nucleophilicity.Use High-Purity Thiourea: Ensure the thiourea is of high purity and has been stored properly.
Multiple Byproducts Observed Over-reaction or Side Reactions: The reaction conditions may be too harsh, leading to the formation of undesired products.Milder Reaction Conditions: Try lowering the reaction temperature or reducing the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed.
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts.Adjust Stoichiometry: Experiment with slight variations in the molar ratios of the reactants. An excess of thiourea is sometimes used to ensure complete conversion of the halo-ketone.
Difficulty in Isolating the Product Product is Water-Soluble: The hydrochloride salt may have significant solubility in water, leading to losses during aqueous workup.Modify Workup: After basification of the reaction mixture, extract the free base with an organic solvent multiple times. To isolate the hydrochloride salt, minimize the use of water and consider precipitation from an organic solvent.
Emulsion Formation During Extraction: This can make phase separation difficult and lead to product loss.Break Emulsion: Add brine or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Proposed Synthesis of this compound

This is a generalized procedure based on common methods for synthesizing similar 2-aminothiazoles. Optimization will likely be required.

Step 1: α-Halogenation of Tetrahydropyran-4-one (Example with Bromine)

  • Dissolve tetrahydropyran-4-one (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1 equivalent) dropwise with vigorous stirring while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the bromine color disappears, indicating consumption of the starting material (monitor by TLC).

  • The resulting solution containing the α-bromo-tetrahydropyran-4-one is often used directly in the next step.

Step 2: Hantzsch Thiazole Synthesis

  • To the solution from Step 1, add thiourea (1-1.2 equivalents).

  • Heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally, ranging from 60-100 °C).

  • Monitor the reaction by TLC until the α-bromo ketone is consumed (typically 2-24 hours).

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification of the Free Base

  • Pour the reaction mixture into a beaker of ice water and carefully neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to a pH of 8-9.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine free base.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same or another appropriate solvent (e.g., 2M HCl in isopropanol or ethereal HCl) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Acetic Acid801245
2MethanolReflux855
3EthanolReflux862
4IsopropanolReflux1058

Note: This table is for illustrative purposes to demonstrate how to systematically present optimization data. Actual results will vary.

Visualizations

SynthesisPathway reactant1 Tetrahydropyran-4-one intermediate α-Halo-tetrahydropyran-4-one reactant1->intermediate Halogenation reactant2 Halogen (e.g., Br2) reactant2->intermediate product_base 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (Free Base) intermediate->product_base Hantzsch Synthesis reactant3 Thiourea reactant3->product_base final_product 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine HCl product_base->final_product Salt Formation reactant4 HCl reactant4->final_product TroubleshootingWorkflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Optimal adjust_conditions Optimize Temp/Time/Conc. check_conditions->adjust_conditions Suboptimal check_workup Review Workup & Purification Procedure check_purity->check_workup Pure purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected

References

Navigating the Challenges of Amine Hydrochloride Solubility in Biological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of amine hydrochloride compounds in biological buffers is a critical, yet often challenging, aspect of experimental design. This technical support center provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common solubility issues encountered in the laboratory.

Amine hydrochlorides are salts of weak bases, and their solubility is intrinsically linked to the pH of the surrounding medium. Understanding the interplay between the compound's pKa, the buffer's pH, and potential interactions with buffer components is paramount to achieving reliable and reproducible results in biological assays.

Troubleshooting Guide

This section addresses common problems encountered when dissolving amine hydrochlorides in biological buffers.

Issue 1: The amine hydrochloride precipitates out of solution upon addition to a neutral or near-neutral buffer (e.g., PBS pH 7.4).

  • Question: Why is my amine hydrochloride compound precipitating when I try to dissolve it in my physiological buffer?

Issue 2: The pH of the buffered solution drops after dissolving the amine hydrochloride.

  • Question: I've noticed a decrease in the pH of my buffer after adding my amine hydrochloride. Is this expected?

  • Answer: Yes, this is an expected phenomenon. Amine hydrochlorides are acidic salts formed from a weak base (the amine) and a strong acid (hydrochloric acid). When dissolved in a buffered solution, they can release protons (H+), causing a slight decrease in the overall pH of the solution. The extent of this pH shift will depend on the concentration of the amine hydrochloride and the buffering capacity of the solution.

Issue 3: The compound dissolves initially with sonication or warming but precipitates upon returning to room temperature or over a short period.

  • Question: My compound seemed to dissolve with some assistance, but it didn't stay in solution. What is happening?

  • Answer: This indicates the formation of a supersaturated and unstable solution. While heating or sonication can temporarily increase the dissolution rate and solubility, the solution will revert to its equilibrium state upon cooling. If the concentration of the compound is above its thermodynamic solubility at that temperature and pH, the excess will precipitate out over time.

Issue 4: The choice of buffer seems to affect the solubility of the amine hydrochloride.

  • Question: Does the type of biological buffer I use (e.g., PBS vs. TRIS) matter for solubility?

  • Answer: Yes, the buffer composition can influence solubility. While pH is the primary factor, some buffer components can interact with the amine hydrochloride. For instance, phosphate buffers have been reported to sometimes form less soluble salts with certain drugs.[8] It is advisable to test the solubility of your compound in the specific buffer you intend to use for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider for dissolving amine hydrochlorides in biological buffers?

A1: The pH of the final solution is the most critical factor. The solubility of an amine hydrochloride is highly dependent on the pH, with greater solubility observed in acidic conditions where the amine is in its protonated, charged form.[1]

Q2: How can I determine the optimal pH for dissolving my specific amine hydrochloride?

A2: The optimal pH for dissolution is generally well below the pKa of the amine. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized (free base) form.[9] To maintain a high proportion of the more soluble ionized form, the pH of the solution should ideally be at least 1-2 pH units below the pKa of the amine.

Q3: What is a reliable method for preparing a working solution of a sparingly soluble amine hydrochloride in a physiological buffer?

A3: A common and effective strategy is to first prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous biological buffer.[10] This method ensures that the final concentration of the organic solvent is low enough to not interfere with the biological system.

Q4: What is the maximum recommended concentration of DMSO in a final cell culture medium?

A4: To avoid solvent-induced artifacts in cellular assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%.

Q5: Should I be concerned about the common ion effect?

A5: The common ion effect, where the presence of a common ion (in this case, chloride) can decrease the solubility of a salt, can be a factor, particularly for amine hydrochlorides that are only slightly soluble.[11][12] However, for many amine hydrochlorides used in biological research, the pH effect on the equilibrium between the free base and the protonated form is a more dominant factor in determining solubility in biological buffers.

Quantitative Data on Amine Hydrochloride Solubility

The solubility of amine hydrochlorides is highly dependent on the specific compound, pH, temperature, and buffer composition. The following table provides a summary of solubility data for some common amine hydrochlorides.

Amine HydrochloridepKaSolvent/BufferpHApproximate Solubility
Lidocaine HCl ~7.8[1][9]WaterAcidic (4.0-5.5)Very soluble[1][9][13]
PBS7.4Precipitation of free base[1]
Propranolol HCl ~9.5Water5.0-6.0Soluble[14]
PBS7.2~5 mg/mL[10]
0.1 N HCl1.2Higher solubility than in pH 6.8 buffer[15]
pH 6.8 Buffer6.8Lower solubility than in 0.1N HCl[15]
Amitriptyline HCl ~9.4[16][17]Water4.0-5.0Freely soluble[18]
PBS7.2~0.5 mg/mL[19]
pH 6.8 Buffer6.8~900 mg/L[20]
pH 7.5 Buffer7.5~1800 mg/L[20]

Experimental Protocols

1. Protocol for Determining Thermodynamic (Equilibrium) Aqueous Solubility

This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Materials:

  • Amine hydrochloride compound

  • Biological buffer of interest (e.g., PBS, TRIS, HEPES)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the amine hydrochloride to a vial containing a known volume of the biological buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Securely cap the vials and place them on a shaker or rotator in a temperature-controlled environment for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Carefully remove the vials and let them stand to allow the solid to settle.

  • Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved amine hydrochloride using a validated analytical method (e.g., HPLC-UV, LC-MS) with a standard curve.

  • The determined concentration represents the thermodynamic solubility of the compound in the specific buffer at that temperature.

2. Protocol for Preparing a DMSO Stock Solution and Diluting into an Aqueous Buffer

This protocol is a common method for preparing working solutions of hydrophobic compounds for biological assays.

Materials:

  • Amine hydrochloride compound

  • Anhydrous, high-purity DMSO

  • Sterile biological buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of the amine hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM) in a specific volume of DMSO.

  • Weigh the amine hydrochloride accurately using an analytical balance and place it into a sterile tube or vial.

  • Add the calculated volume of DMSO to the tube containing the compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but ensure the compound is stable under these conditions.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • To prepare the working solution, perform a serial dilution of the DMSO stock solution into the pre-warmed biological buffer. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%).

Visualizing Key Concepts and Workflows

The Relationship Between pH, pKa, and Amine Hydrochloride Solubility

The following diagram illustrates the fundamental principle governing the solubility of amine hydrochlorides. As the pH of the solution increases and approaches the pKa of the amine, the equilibrium shifts from the more soluble protonated form to the less soluble free base form.

G pH-Dependent Equilibrium of an Amine Hydrochloride Protonated R-NH3+ Cl- (Protonated, More Soluble) FreeBase R-NH2 (Free Base, Less Soluble) + H+ + Cl- Protonated->FreeBase Increase pH pKa pKa FreeBase->Protonated Decrease pH

pH and Amine Hydrochloride Solubility

Troubleshooting Workflow for Amine Hydrochloride Solubility Issues

This workflow provides a systematic approach to diagnosing and resolving common solubility problems.

G Troubleshooting Amine Hydrochloride Solubility Start Start: Dissolve Amine HCl in Buffer Precipitation Precipitation Occurs? Start->Precipitation CheckpH Check Final pH Is pH < pKa - 1? Precipitation->CheckpH Yes Success Soluble Precipitation->Success No LowerpH Adjust pH Downwards (if experiment allows) CheckpH->LowerpH No LowerConcentration Lower Final Concentration CheckpH->LowerConcentration Yes LowerpH->Precipitation UseCoSolvent Prepare Stock in DMSO, then Dilute into Buffer UseCoSolvent->Precipitation Failure Still Insoluble: Consider Alternative Buffer or Salt Form UseCoSolvent->Failure LowerConcentration->UseCoSolvent

A Workflow for Troubleshooting Solubility

References

Technical Support Center: Optimizing Reaction Conditions for Pyranothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyranothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyranothiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyranothiazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired pyranothiazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in pyranothiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials (Aldehyde, Malononitrile, Thiazolidinone derivative) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed check_catalyst Evaluate Catalyst (Type and Loading) optimize_conditions->check_catalyst check_solvent Assess Solvent Choice check_catalyst->check_solvent Catalyst Optimized check_temp_time Adjust Temperature and Reaction Time check_solvent->check_temp_time Solvent Optimized purification Review Purification Method check_temp_time->purification Conditions Optimized success Improved Yield purification->success Purification Effective Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Ar-CH=C(CN)₂ Aldehyde->Intermediate1 Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Thiazolidinone Thiazolidinone Derivative Thiazolidinone->Intermediate2 Product Pyrano[2,3-d]thiazole Intermediate2->Product

Technical Support Center: Stability of Thiazole Derivatives in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing and managing the stability of thiazole-containing compounds in aqueous solutions. Thiazole rings are common motifs in many pharmaceutical agents and bioactive molecules, making their stability a critical parameter in research and development.[1][2][3] This guide offers answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols for stability assessment.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thiazole derivatives in an aqueous solution?

A1: Thiazole derivatives can degrade through several pathways in aqueous media. The most common are:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The proposed mechanism often involves the attack of water on the thiazolium salt, leading to ring-opening.[4]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a non-aromatic sulfoxide or sulfone, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or even dissolved oxygen.[5][6] Oxidation can also occur at other positions on the ring depending on the substituents.[5]

  • Photodegradation: Thiazole rings, being aromatic, can absorb UV and visible light. This absorption can initiate photochemical reactions, leading to degradation.[7] The presence of photosensitizers or dissolved oxygen can accelerate this process, leading to photo-oxidation.[7]

Q2: How do pH and temperature affect the stability of the thiazole ring?

A2: Both pH and temperature are critical factors:

  • pH: The stability of the thiazole ring is highly pH-dependent. Acidic hydrolysis can lead to ring opening.[4] Forced degradation studies often use acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions to assess the likelihood of degradation.[8][9] The pKa of the conjugate acid of thiazole is around 2.5, making it a weak base.[5]

  • Temperature: Increased temperature accelerates most degradation reactions, including hydrolysis and oxidation, by providing the necessary activation energy.[10] Thermal degradation studies are a key component of forced degradation protocols.[9][11]

Q3: What are the typical signs of degradation in my samples?

A3: Degradation can be observed in several ways:

  • Visual Changes: A noticeable change in the color or clarity of a solution, or the discoloration of a solid sample.[7]

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[7][8] Spectroscopic profiles (e.g., UV-Vis, NMR) may also show shifts or the appearance of new signals.[7]

Q4: What analytical techniques are best for monitoring the stability of thiazole derivatives?

A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a UV or mass spectrometry detector.[8]

  • HPLC-UV: Allows for the quantification of the parent compound and the detection of degradants that possess a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of degradation products, which is essential for elucidating their structures and understanding the degradation pathway.[12][13]

II. Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem Potential Causes Recommended Solutions & Investigation Steps
Rapid degradation of my compound in a neutral aqueous buffer. 1. Oxidation: Dissolved oxygen in the buffer can cause oxidative degradation.[7] 2. Photodegradation: Exposure to ambient laboratory light can be sufficient to degrade photosensitive compounds.[7] 3. Contaminants: Trace metal ions or other impurities in the buffer components can catalyze degradation.1. De-gas Buffer: Purge your buffer with an inert gas like nitrogen or argon before use.[7] 2. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.[7] 3. Use High-Purity Reagents: Ensure you are using high-purity (e.g., HPLC-grade) water and buffer salts.
An unknown peak appears in my HPLC chromatogram after solution storage. 1. Degradation Product: The new peak is likely a degradant formed from your parent compound. 2. Contamination: The peak could be from an external contaminant introduced during sample handling or from the storage container.1. Characterize the Peak: Use LC-MS to determine the mass of the unknown peak. This can provide clues to its structure (e.g., addition of oxygen, loss of a functional group).[12] 2. Perform Forced Degradation: Systematically expose your compound to acid, base, peroxide, heat, and light. Compare the degradant peaks formed with your unknown peak to identify the degradation pathway.[14] 3. Analyze a Blank: Run a blank sample (buffer without your compound) that has been stored under the same conditions to rule out contamination.
My solid compound is discoloring over time. 1. Surface Oxidation: The surface of the solid may be reacting with atmospheric oxygen. 2. Photodegradation: Exposure to light can cause degradation even in the solid state.[7] 3. Hygroscopicity: The compound may be absorbing moisture, which can facilitate degradation.1. Store under Inert Gas: Store the solid compound under a nitrogen or argon atmosphere. 2. Protect from Light: Keep the container in a dark place or use an amber bottle.[7] 3. Store in a Desiccator: If the compound is suspected to be hygroscopic, store it in a desiccator to minimize moisture exposure.

III. Experimental Protocols

Protocol: Forced Degradation Study for a Thiazole Derivative

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of stability-indicating analytical methods.[9][11][14]

Objective: To investigate the degradation of a thiazole derivative under various stress conditions (hydrolysis, oxidation, heat, and light).

Materials:

  • Thiazole-containing compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV or MS detector

  • pH meter, calibrated temperature-controlled oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1N HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 30 minutes to several hours).[9]

    • Cool, neutralize with 0.1N NaOH, and dilute to the final concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1N NaOH.

    • Heat the solution under the same conditions as the acid hydrolysis.

    • Cool, neutralize with 0.1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3-5%).

    • Keep the solution at room temperature for a set time, monitoring for degradation.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • Dissolve the stressed solid in a solvent and dilute for analysis.

  • Photodegradation:

    • Prepare a solution of the compound and place it in a clear vial.

    • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a "dark control" sample wrapped in aluminum foil under the same temperature conditions.[7]

    • Analyze both the exposed and dark control samples.

  • Analysis:

    • Analyze all samples by a suitable, validated HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control solution.

    • Calculate the percentage of degradation and note the relative retention times of any new peaks.

IV. Data Presentation

When reporting stability data, clear tabulation is essential for comparison.

Table 1: Summary of Forced Degradation Results for Compound X

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNumber of DegradantsMajor Degradant Peak (Retention Time)
Control (Unstressed)-99.8%0.2%1 (impurity)-
0.1N HCl2 hours / 60°C85.2%14.6%34.5 min
0.1N NaOH2 hours / 60°C92.5%7.3%25.1 min
5% H₂O₂24 hours / RT78.1%21.7%43.8 min
Heat (Solid)48 hours / 80°C98.9%0.9%16.2 min
Light (Solution)ICH Q1B95.4%4.4%27.0 min

V. Visualizations

Diagrams of Workflows and Degradation Pathways

Hydrolysis_Pathway Thiazole Substituted Thiazole Derivative Protonation Protonation of Ring Nitrogen Thiazole->Protonation + H⁺ H2O_Attack Nucleophilic Attack by Water Protonation->H2O_Attack + H₂O Intermediate Hydroxythiazolidine Intermediate H2O_Attack->Intermediate RingOpening Ring Opening Intermediate->RingOpening Products Degradation Products (e.g., N-acylamino thiol) RingOpening->Products

Figure 1. Simplified pathway for the acid-catalyzed hydrolysis of a thiazole ring.

Stability_Workflow start New Thiazole Compound lit_search Literature Search for Known Stability Issues start->lit_search method_dev Develop Stability- Indicating HPLC Method lit_search->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) method_dev->forced_deg analyze Analyze Samples by HPLC-UV/MS forced_deg->analyze degradants Identify Major Degradation Products analyze->degradants pathway Propose Degradation Pathways degradants->pathway Yes formulation Optimize Formulation (e.g., add antioxidants, control pH) degradants->formulation No pathway->formulation end Initiate Long-Term Stability Studies formulation->end

Figure 2. Experimental workflow for assessing the stability of a new thiazole derivative.

Troubleshooting_Tree start Problem: Unexpected Degradation Observed check_light Was the sample protected from light? start->check_light protect_light Solution: Store in amber vials or wrap in foil. Rerun experiment. check_light->protect_light No check_oxygen Was the solution degassed? check_light->check_oxygen Yes degas Solution: Purge buffer with N₂ or Ar. Consider adding an antioxidant. check_oxygen->degas No check_ph Is the buffer pH appropriate? Check pH drift. check_oxygen->check_ph Yes adjust_ph Solution: Adjust and optimize buffer pH. Use a stronger buffer. check_ph->adjust_ph No check_purity Are all reagents high purity? check_ph->check_purity Yes purify Solution: Use HPLC-grade solvents and high-purity salts. check_purity->purify No end Further Investigation Needed: Characterize Degradants (LC-MS) check_purity->end Yes

Figure 3. Decision tree for troubleshooting unexpected degradation of thiazole compounds.

References

Technical Support Center: Preventing Buffer Salt Precipitation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to buffer salt precipitation in High-Performance Liquid Chromatography (HPLC) systems when using organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do buffer salts precipitate out of the mobile phase?

Buffer salts, which are highly soluble in aqueous solutions, can precipitate when the concentration of organic solvent in the mobile phase becomes too high.[1] Organic solvents like acetonitrile (ACN) and methanol (MeOH) are generally poor solvents for inorganic salts.[2] Precipitation is especially common in gradient elution when the mobile phase composition shifts towards a high percentage of organic solvent, exceeding the solubility limit of the buffer salt.[3][4]

Q2: What are the common signs of buffer salt precipitation in an HPLC system?

The most common indicators of buffer salt precipitation include:

  • Elevated or Fluctuating System Pressure: Precipitated salt crystals can block system tubing, injector ports, and, most commonly, the column inlet frit, leading to a rapid increase in backpressure.[1][5]

  • Changes in Retention Time: Salt buildup on the column can alter the stationary phase chemistry, causing shifts in analyte retention times.[1]

  • Poor Peak Shape: Peak tailing, splitting, or broadening can occur due to blockages or interactions with precipitated salts.

  • Visible Deposits: In severe cases, white crystalline salt deposits may be visible in the mobile phase reservoirs, tubing, or fittings.[1]

Q3: Which buffers and solvents are most likely to cause precipitation?

Phosphate buffers, particularly potassium phosphate, are well-known for their limited solubility in high-organic-content mobile phases.[3][6] Acetonitrile is a weaker solvent for buffer salts compared to methanol, making precipitation more likely when ACN is used.[2] As a rule of thumb, precipitation can begin at the following approximate organic solvent concentrations:

  • Potassium Phosphate: Precipitates around 70% acetonitrile.[3]

  • General Phosphate Buffers: Precipitate around 80% methanol.[3]

  • Ammonium Phosphate: More soluble, but can precipitate around 85% organic content.[3]

Organic buffers such as ammonium formate and ammonium acetate are generally much more soluble in common HPLC organic solvents and are a safer choice, especially for gradient methods that go to a high organic percentage.[2][6]

Q4: How can I prevent buffer salt precipitation from occurring?

Proactive prevention is the best strategy. Key practices include:

  • Select an Appropriate Buffer: Whenever possible, choose a buffer with high solubility in organic solvents, such as ammonium acetate or formate.[5][6]

  • Use the Minimum Necessary Buffer Concentration: High buffer concentrations are more likely to precipitate. Often, a concentration of 10-25 mM is sufficient for pH control.[7]

  • Respect Solubility Limits: Do not exceed the known organic solvent limits for your chosen buffer during gradient elution.[3]

  • Proper Mobile Phase Preparation: Always filter the aqueous buffer solution and the final mobile phase mixture through a 0.45 µm or 0.22 µm filter to remove any particulates.[4] When mixing, it is good practice to add the organic solvent to the aqueous buffer solution.[8]

  • System Shutdown and Storage: Never leave a buffered mobile phase sitting in the HPLC system. After completing your analyses, flush the entire system and column thoroughly with a buffer-free mobile phase (e.g., 90:10 water/organic solvent) before switching to 100% organic solvent for storage.[1][9]

Q5: What should I do if I suspect buffer precipitation has already occurred?

If you observe signs of precipitation, follow these steps:

  • Stop the Run: Immediately stop the pump to prevent further buildup and potential damage.

  • Remove the Column: Disconnect the column from the system to prevent it from getting further clogged.

  • Flush the System: Flush all system components (pump, injector, tubing) with warm, HPLC-grade water. Warm water can help dissolve precipitated salts more effectively.[6][10]

  • Clean the Column: Separately, attempt to salvage the column by flushing it with a high-aqueous, buffer-free mobile phase. It is often recommended to reverse the column direction and flush at a low flow rate. Caution: Always check the column manufacturer's instructions, as not all columns tolerate 100% water or reverse flushing.[1][11]

  • Replace Frits: If pressure remains high after flushing, the column's inlet frit is likely clogged and may need to be replaced.[11]

Data Presentation

Table 1: General Solubility of Common HPLC Buffers in Organic Solvents

This table provides a qualitative comparison of buffer solubility to guide selection.

Buffer TypeSalt FormSolubility in Acetonitrile (ACN)Solubility in Methanol (MeOH)MS Compatibility
Phosphate Potassium (K+)PoorFairNo
Ammonium (NH4+)FairGoodNo
Acetate Ammonium (NH4+)ExcellentExcellentYes
Formate Ammonium (NH4+)ExcellentExcellentYes
Organic Acids Formic, AceticExcellentExcellentYes

Data synthesized from multiple sources.[2][5][6]

Table 2: Approximate Precipitation Thresholds for Phosphate Buffers

This table summarizes the maximum recommended organic solvent concentration before phosphate buffer precipitation becomes a significant risk.

Buffer SystemOrganic SolventMax Recommended % Organic
Potassium PhosphateAcetonitrile~70%
General Phosphate BuffersMethanol~80%
Ammonium PhosphateAcetonitrile/Methanol~85%

Data sourced from reference[3].

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase

This protocol outlines the steps for preparing a robust mobile phase to minimize precipitation risk.

  • Select Reagents: Use only HPLC-grade solvents (e.g., water, acetonitrile, methanol) and high-purity buffer salts.[12]

  • Prepare Aqueous Buffer:

    • Weigh the appropriate amount of buffer salt for the desired concentration.

    • Dissolve the salt in approximately 80% of the final volume of HPLC-grade water in a clean glass container.

    • Adjust the pH of this aqueous solution to the target value using a calibrated pH meter. Important: The pH should only be measured and adjusted in the purely aqueous portion before adding any organic solvent.[13]

    • Bring the solution to the final volume with HPLC-grade water and mix thoroughly.

  • Filter the Aqueous Buffer: Vacuum filter the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any undissolved particulates.[4]

  • Mix the Mobile Phase:

    • For isocratic methods, measure the required volumes of the filtered aqueous buffer and the organic solvent separately.[12]

    • Add the organic solvent to the aqueous buffer while stirring to ensure gradual mixing and prevent localized high organic concentrations that could cause "shock" precipitation.[8]

  • Degas the Final Mobile Phase: Degas the final mixture using sonication, vacuum degassing, or helium sparging to remove dissolved gases and prevent bubble formation in the pump.[8]

  • Label Clearly: Label the mobile phase container with the complete composition, pH of the aqueous portion, preparation date, and your initials.[8]

Protocol 2: Post-Analysis HPLC System Flushing

This protocol is critical for preventing salt buildup after using buffered mobile phases.

  • Initial Flush: After your analytical sequence is complete, replace the buffered mobile phase reservoir with a bottle containing a buffer-free mixture, typically 90% HPLC-grade water and 10% organic solvent (the same organic solvent used in your mobile phase).

  • System Wash: Set the pump to a moderate flow rate (e.g., 1 mL/min for a standard analytical system) and flush the entire system, including the column, for at least 15-20 column volumes. For a standard 4.6 x 150 mm column, this equates to about 30-40 minutes. This step safely displaces the buffer salts.[1][10]

  • Organic Solvent Flush (for Storage): After the initial aqueous wash, replace the flushing solution with 100% organic solvent (e.g., methanol or acetonitrile).

  • Final Storage Flush: Flush the system and column with the pure organic solvent for another 10-15 column volumes. This prepares the system and column for short-term or long-term storage and prevents microbial growth.[6]

  • System Shutdown: Once the system is filled with the storage solvent, you can safely turn off the pump. Ensure the column ends are tightly capped if it is removed for storage.

Visualizations

TroubleshootingWorkflow start Symptom: High or Fluctuating Backpressure a1_no Remove column from the system. start->a1_no q1 Is the column removed from the system? a1_yes Flush system (pump, injector) with warm HPLC-grade water. Does pressure return to normal? q1->a1_yes Yes q1->a1_no No res1_yes System blockage cleared. Problem likely in the column. a1_yes->res1_yes Yes res1_no System blockage persists. Check for physical clogs in tubing or fittings. Consider professional service. a1_yes->res1_no No a1_no->q1 col_proc Column Troubleshooting res1_yes->col_proc col_q1 Visually inspect column inlet frit. Is precipitate visible? col_proc->col_q1 col_a1_yes Replace inlet frit. If not possible, sonicate frit end in water. col_q1->col_a1_yes Yes col_a1_no Reverse-flush column at low flow with 90:10 Water/Organic. (Check manufacturer guidelines!) col_q1->col_a1_no No col_res Does column pressure return to normal? col_a1_yes->col_res col_a1_no->col_res col_res_yes Column salvaged. Re-equilibrate with mobile phase. col_res->col_res_yes Yes col_res_no Column is likely permanently clogged. Replace column. col_res->col_res_no No

Caption: Troubleshooting workflow for high backpressure caused by buffer precipitation.

BufferSelection start Start: Select Buffer System q1 Is Mass Spec (MS) Compatibility Required? start->q1 ms_yes Use Volatile Buffers: - Ammonium Formate - Ammonium Acetate - Formic/Acetic Acid q1->ms_yes Yes ms_no Consider pH and Organic % q1->ms_no No final Final Check: - Use lowest effective concentration (e.g., 10-25mM) - Filter all solutions - Perform solubility test before use ms_yes->final q2 Will max organic concentration exceed 70% ACN or 80% MeOH? ms_no->q2 org_yes Avoid Phosphate Buffers. Use Organic Buffers (Acetate, Formate). q2->org_yes Yes org_no Phosphate buffers may be used. Ammonium phosphate is more soluble than potassium phosphate. q2->org_no No org_yes->final org_no->final

Caption: Decision-making guide for selecting a precipitation-resistant HPLC buffer.

References

Technical Support Center: Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fused heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical support for common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of fused heterocyclic compounds.

General Troubleshooting

Question: My reaction is not proceeding, or the yield is very low. What are the general steps I should take to troubleshoot it?

Answer: Low or no conversion is a common issue in organic synthesis. A systematic approach is the best way to identify the problem. Here are the key factors to investigate:

  • Reagent and Solvent Quality: Impurities in starting materials or solvents can inhibit the reaction. Ensure all reagents are of the appropriate purity and that solvents are anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure the temperature is accurately controlled. For heterogeneous reactions, ensure efficient stirring.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and has been stored correctly. In some cases, the catalyst may need to be activated before use.

  • Atmosphere Control: If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).

  • Workup Procedure: Product can be lost during the workup phase. Check the pH of aqueous layers to ensure your compound is in the desired form for extraction. Minimize the number of aqueous washes if your product has some water solubility.

Skraup Quinoline Synthesis

Question: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I manage it?

Answer: The Skraup synthesis is notoriously exothermic and can be dangerous if not properly controlled.[1] To moderate the reaction:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[1][2] Boric acid can also be used.[2]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling.[2]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins, the exothermic nature of the reaction should sustain it.

Question: I am getting a lot of tar formation in my Skraup synthesis. How can I reduce it?

Answer: Tar formation is a common side effect of the harsh acidic and oxidizing conditions of the Skraup synthesis.[2] To minimize it:

  • Use a Moderator: Ferrous sulfate helps to control the reaction rate, which in turn reduces charring.[3]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction is key.[2]

  • Purification: The crude product is often mixed with tar.[2] Steam distillation is a common and effective method for isolating the quinoline derivative from the tarry residue.[1]

Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction is giving a low yield. What are the likely causes?

Answer: Low yields in the Bischler-Napieralski reaction can often be attributed to the following:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization. The reaction is most effective with electron-donating groups.[4]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, a stronger dehydrating agent is necessary. If phosphorus oxychloride (POCl₃) is ineffective, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) is a more potent option.[4][5]

  • Side Reactions: The retro-Ritter reaction, which leads to the formation of a styrene derivative, is a major competing pathway.[4][5]

Question: How can I prevent the retro-Ritter side reaction?

Answer: To minimize the formation of styrene byproducts through the retro-Ritter reaction:

  • Use a Nitrile Solvent: Using a nitrile as the solvent can help to suppress this side reaction.[5]

  • Alternative Reagents: Employing oxalyl chloride can help to avoid the elimination of the amide group.[5]

Paal-Knorr Furan and Pyrrole Synthesis

Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr pyrrole synthesis. How can I prevent this?

Answer: Furan formation is the most common side reaction in Paal-Knorr pyrrole synthesis, occurring when the 1,4-dicarbonyl compound cyclizes without the amine.[6] To avoid this:

  • Control Acidity: Strongly acidic conditions favor furan formation. Maintaining a pH above 3 is recommended for pyrrole synthesis.[7]

  • Use Excess Amine: Using an excess of the amine can help to favor the pyrrole formation pathway.[7]

Question: My Paal-Knorr reaction is turning into a dark, tarry mess. What is happening?

Answer: The formation of a dark, tarry substance suggests polymerization of the starting materials or the product.[7] This is often caused by excessively high temperatures or highly acidic conditions. To prevent this, consider lowering the reaction temperature and using a milder acid catalyst.[7]

Hantzsch Pyridine Synthesis

Question: The classical Hantzsch synthesis gives me low yields and requires long reaction times. How can I improve this?

Answer: The classical Hantzsch synthesis can be inefficient.[8] Modern approaches offer significant improvements:

  • Catalysis: The use of a catalyst can dramatically improve yields and shorten reaction times. A wide range of catalysts have been shown to be effective, including p-toluenesulfonic acid (PTSA), tannic acid, and various heterogeneous catalysts.[9]

  • Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions can improve yields and simplify the workup.[10]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields.[11]

Fischer Indole Synthesis

Question: My Fischer indole synthesis is failing or giving a very low yield. What are the common reasons for failure?

Answer: The Fischer indole synthesis can be sensitive to the substrate and reaction conditions. Common reasons for failure include:

  • Substrate Electronic Effects: Electron-donating groups on the phenylhydrazine can lead to undesired side reactions by stabilizing an iminylcarbocation intermediate, which competes with the desired sigmatropic rearrangement.[12]

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can hinder the cyclization step.[12]

  • Inappropriate Acid Catalyst: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are used. The optimal catalyst will depend on the specific substrate.[13][14]

  • Formation of a Stable Hydrazone: The initial hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate. In such cases, microwave irradiation may help to promote the reaction.[12]

Quantitative Data

The following tables provide a summary of quantitative data for key reactions to aid in the selection of optimal conditions.

Table 1: Comparison of Catalysts for the Hantzsch Dihydropyridine Synthesis [9]

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.598

Table 2: Effect of Dehydrating Agent on the Bischler-Napieralski Reaction Yield [4]

Dehydrating AgentSolventTemperatureYield (%)
POCl₃TolueneReflux75
P₂O₅ in POCl₃TolueneReflux85
Tf₂OCH₂Cl₂0 °C to RT92
PPA-140 °C88

Table 3: Solvent Effect on the Pictet-Spengler Reaction of D-tryptophan methyl ester hydrochloride with piperonal [15]

Solventcis:trans ratioYield (%)
Acetonitrile99:185
Nitromethane99:182
Dichloromethane95:580
Toluene90:1075

Experimental Protocols

This section provides detailed experimental procedures for several key synthetic methods.

Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates safety recommendations.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring and external cooling (ice bath), add concentrated sulfuric acid to the mixture.

  • Add nitrobenzene to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Be prepared to remove the heat source to control the reaction rate.

  • After the initial exotherm subsides, maintain the mixture at a gentle reflux for 3-4 hours.

  • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude quinoline from the tarry residue.[1]

  • Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

Bischler-Napieralski Synthesis of a Dihydroisoquinoline

This is a general procedure for the synthesis of a 3,4-dihydroisoquinoline derivative.

Materials:

  • β-phenylethylamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

Procedure:

  • Dissolve the β-phenylethylamide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Paal-Knorr Synthesis of 2,5-Dimethylfuran[2]

Materials:

  • Hexane-2,5-dione

  • p-toluenesulfonic acid monohydrate

  • Toluene

Procedure:

  • To a solution of hexane-2,5-dione in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol describes a general procedure for the Hantzsch synthesis.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonia source (e.g., ammonium acetate)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

Fischer Indole Synthesis of 2-Phenylindole[12]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA)

Procedure:

  • Hydrazone Formation: In a flask, mix phenylhydrazine and acetophenone. The reaction is often exothermic. Stir the mixture until it solidifies. The crude phenylhydrazone can be used directly in the next step.

  • Indolization: In a separate flask, heat polyphosphoric acid (PPA) to about 100 °C.

  • Carefully add the crude phenylhydrazone to the hot PPA with vigorous stirring.

  • Heat the mixture at 150-160 °C for 10-15 minutes.

  • Workup: Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline. The crude 2-phenylindole will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.[12]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of fused heterocyclic compounds.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield or No Reaction check_reagents Check Reagent & Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (T, t, conc.) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere (if needed) start->check_atmosphere reagents_ok Purity OK check_reagents->reagents_ok No Issue reagents_impure Impure check_reagents->reagents_impure Problem Found conditions_ok Conditions OK check_conditions->conditions_ok No Issue conditions_wrong Incorrect check_conditions->conditions_wrong Problem Found purify_reagents Purify Reagents or Use Fresh Stock reagents_impure->purify_reagents purify_reagents->start Re-evaluate end Successful Reaction conditions_ok->end optimize_conditions Optimize T, t, or conc. conditions_wrong->optimize_conditions optimize_conditions->start

Caption: A logical workflow for troubleshooting low yields in fused heterocyclic synthesis.

Experimental_Workflow prep Preparation (Reagents, Glassware) reaction Reaction Setup & Execution prep->reaction workup Workup & Isolation reaction->workup purification Purification workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: A typical experimental workflow for the synthesis of fused heterocyclic compounds.

Bischler_Napieralski_Logic cluster_substrate Substrate Reactivity cluster_reagent Reagent Choice start Bischler-Napieralski Reaction substrate β-phenylethylamide start->substrate reagent Dehydrating Agent start->reagent electron_rich Electron-Rich Aromatic Ring substrate->electron_rich electron_poor Electron-Poor Aromatic Ring substrate->electron_poor mild_reagent Mild (e.g., POCl₃) reagent->mild_reagent strong_reagent Strong (e.g., P₂O₅/POCl₃) reagent->strong_reagent electron_rich->mild_reagent Good Yield electron_poor->mild_reagent Low Yield electron_poor->strong_reagent Required for Good Yield end Dihydroisoquinoline Product mild_reagent->end strong_reagent->end

Caption: Logical relationship for selecting a dehydrating agent in the Bischler-Napieralski reaction.

References

Technical Support Center: ADMET Optimization of Heterocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of heterocyclic drug candidates.

Section 1: Frequently Asked Questions (FAQs)

Q1: My heterocyclic compound exhibits poor metabolic stability in vitro. What are the likely metabolic pathways involved?

A1: Heterocyclic rings are common sites of metabolism by cytochrome P450 (CYP) enzymes.[1] Common metabolic pathways include:

  • Oxidation: This is a primary metabolic route for many heterocycles. Oxidation can occur on carbon atoms adjacent to a heteroatom (e.g., nitrogen), leading to the formation of lactams, or at other positions within the ring. Unsubstituted aromatic heterocycles are particularly susceptible to oxidation.[1]

  • N-dealkylation: If a nitrogen atom in the heterocyclic ring is substituted with an alkyl group, N-dealkylation is a frequent metabolic pathway, often catalyzed by CYP3A4. This process removes the alkyl group.[1]

  • Aromatic Hydroxylation: For heterocyclic compounds containing fused benzene rings (e.g., indoles), hydroxylation of the aromatic ring is a common metabolic transformation.[2]

Q2: How can I identify the specific metabolic "hotspots" on my compound?

A2: The most direct method is to conduct a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, followed by analysis with high-resolution mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites.

Q3: My lead compound shows significant hERG inhibition. What initial steps can I take to mitigate this?

A3: High affinity for the hERG K+ channel is a major safety concern. Initial strategies to reduce hERG liability include:

  • Reduce Lipophilicity: High lipophilicity is often correlated with hERG binding. Reducing the compound's cLogP can decrease its affinity for the hERG channel.[3]

  • Modify Basic Moieties: Many hERG inhibitors contain a basic nitrogen atom. Reducing the basicity (pKa) of this group, for example, by introducing electron-withdrawing groups nearby or converting an aliphatic amine to an aniline or amide, can significantly lower hERG affinity.[3]

  • Introduce Polar Groups: Adding polar functional groups can also help to reduce hERG activity.[4]

Q4: I'm observing conflicting permeability results between PAMPA and Caco-2 assays. What does this indicate?

A4: Discrepancies between the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays often point to the involvement of active transport mechanisms.[5][6]

  • High PAMPA, Low Caco-2 Permeability: This pattern strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane. These transporters actively pump the compound out of the cell, reducing its apparent permeability.[6]

  • Low PAMPA, High Caco-2 Permeability: This may indicate that your compound is a substrate for active uptake transporters present on Caco-2 cells, which facilitate its entry into the cell.

Section 2: Troubleshooting Guides

Issue 1: Low Apparent Permeability in PAMPA Assay
Possible Cause Recommended Action
Poor Aqueous Solubility Decrease the test compound concentration. Use a co-solvent (e.g., DMSO) at a low, consistent concentration.[6]
Compound Instability Assess the stability of the compound in the assay buffer at the experimental pH and temperature by running a control incubation without the artificial membrane.
High Lipophilicity (LogP > 5) Highly lipophilic compounds can get trapped in the artificial membrane, leading to low apparent permeability. Consider structural modifications to reduce lipophilicity.
Incorrect pH of Buffer Ensure the pH of the donor and acceptor buffers are appropriate for the compound's ionization state and the intended physiological compartment being modeled.
Issue 2: High Efflux Ratio in Caco-2 Assay
Possible Cause Recommended Action
Compound is a P-gp Substrate Confirm P-gp interaction by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
Compound is a Substrate for other Efflux Transporters (e.g., BCRP, MRPs) Test with inhibitors specific to other efflux transporters to identify the transporter(s) involved.
Structural Features Prone to Efflux Certain structural motifs are more likely to be recognized by efflux transporters. Consider medicinal chemistry strategies to mask these features or alter the overall physicochemical properties of the compound.
Issue 3: Rapid Metabolism in Human Liver Microsome (HLM) Stability Assay
Possible Cause Recommended Action
Presence of Metabolic "Soft Spots" Perform a metabolite identification study to pinpoint the sites of metabolism.
CYP-mediated Oxidation Introduce electron-withdrawing groups to deactivate aromatic rings.[1] Block metabolically labile positions with metabolically stable groups (e.g., fluorine).[1]
N-dealkylation Replace the N-alkyl group with a more metabolically stable substituent or incorporate steric hindrance near the nitrogen.
Non-CYP Mediated Metabolism If metabolism persists in the absence of NADPH, consider other metabolic pathways such as those mediated by UDP-glucuronosyltransferases (UGTs) or other phase II enzymes.
Issue 4: High Cytotoxicity in Cell-Based Assays
Possible Cause Recommended Action
Off-Target Activity Profile the compound against a panel of off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.
Formation of Reactive Metabolites Conduct a reactive metabolite trapping study using nucleophiles like glutathione (GSH) to assess the potential for bioactivation.[1]
Mitochondrial Toxicity Evaluate the effect of the compound on mitochondrial function using assays such as the MTT assay, which measures mitochondrial reductase activity.[7]
General Cellular Stress Investigate markers of cellular stress, such as the induction of heat shock proteins or the unfolded protein response.

Section 3: Quantitative Data on ADMET Optimization

Table 1: Metabolic Stability Optimization of Piperidine-Containing Compounds
Compound Modification Human Liver Microsome Half-life (t½, min) Reference
Lead Compound 1 Unsubstituted piperidine2.4[5]
Analog 1a Piperidine-tropane replacementSignificantly improved stability[3]
Lead Compound 2 N-alkyl piperidine< 10[1]
Analog 2a Introduction of gem-dimethyl group adjacent to nitrogen> 60[1]
Bupivacaine Analog 57 Piperidine14[8]
Bupivacaine Analog 59 1-azaspiro[3.3]heptane replacement52[8]
Table 2: hERG Inhibition Mitigation of Heterocyclic Compounds
Compound Modification hERG IC50 (µM) Reference
Lead Compound 3 Basic amine with high lipophilicity0.5[4]
Analog 3a Introduction of a carboxylic acid to form a zwitterion> 30[4]
Lead Compound 4 Pyridazine-containing compound< 1[3]
Analog 4a Replacement of pyridazine with a more polar urea group> 25[3]
Dofetilide N/A0.012[9]
Bepridil N/A0.5[9]
Table 3: Cytotoxicity of Heterocyclic Compounds
Compound Heterocyclic Scaffold Cell Line IC50 (µM) Reference
Compound 13 Triazolo-thiadiazoleNUGC (gastric cancer)0.025[10]
Compound 16 Oxa-benzo-cyclohepta-naphthaleneA549 (lung cancer)3.35[10]
Compound 17 Oxa-benzo-cyclohepta-naphthaleneMDA-MB-231 (breast cancer)4.87[10]
Compound 30 ThiazoleMCF-7 (breast cancer)4.53[10]
Compound 19 PyrazoleHeLa (cervical cancer)4.26[11]

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare the PAMPA plate: Coat a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Prepare solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS) to the desired final concentration. A co-solvent like DMSO can be used at a low concentration (<1%) to aid solubility.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Perform the assay: Place the filter (donor) plate onto the acceptor plate, ensuring contact between the buffer and the membrane. Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = (V_A / (Area * Time)) * (C_A / (C_D - C_A)) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the initial concentration in the donor well.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver microsomes.

Methodology:

  • Prepare reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare the test compound stock solution in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add buffer, the test compound, and HLM. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11][12]

Section 5: Visualizations

ADMET_Troubleshooting_Workflow cluster_absorption Absorption & Permeability cluster_metabolism Metabolism cluster_toxicity Toxicity cluster_solutions Potential Solutions PAMPA Low PAMPA Permeability Sol_Perm Improve Solubility / Modify Structure PAMPA->Sol_Perm Caco2 High Caco-2 Efflux Sol_Efflux Mask Efflux Motifs Caco2->Sol_Efflux HLM Rapid HLM Metabolism MetID Metabolite ID HLM->MetID Sol_Met Block Metabolic Hotspots MetID->Sol_Met hERG hERG Inhibition Sol_hERG Reduce Lipophilicity / pKa hERG->Sol_hERG Cyto High Cytotoxicity Sol_Cyto Identify Off-Targets / Reactive Metabolites Cyto->Sol_Cyto

ADMET Troubleshooting Workflow

Off_Target_Kinase_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Drug Heterocyclic Kinase Inhibitor TargetKinase Target Kinase Drug->TargetKinase Inhibition OffTargetKinase Off-Target Kinase Drug->OffTargetKinase Unintended Inhibition Substrate1 Substrate 1 TargetKinase->Substrate1 Phosphorylation Response1 Desired Therapeutic Effect Substrate1->Response1 Substrate2 Substrate 2 OffTargetKinase->Substrate2 Phosphorylation Response2 Adverse Effect / Toxicity Substrate2->Response2

Off-Target Kinase Inhibition

ADMET_Optimization_Logic Start Initial Heterocyclic Lead ADMET_Screen In Vitro ADMET Profiling Start->ADMET_Screen Poor_Properties Poor ADMET Properties Identified ADMET_Screen->Poor_Properties Yes Good_Properties Acceptable ADMET Profile ADMET_Screen->Good_Properties No Optimize Structure-ADMET Relationship (SAR) Guided Optimization Poor_Properties->Optimize Candidate Drug Candidate Nomination Good_Properties->Candidate ReScreen Re-screen Optimized Analogs Optimize->ReScreen ReScreen->Poor_Properties Still Poor ReScreen->Good_Properties Improved

References

Technical Support Center: Strategies for Robust Biochemical Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biochemical Assay Development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide guidance on developing robust and reliable assays.

Frequently Asked questions (FAQs)

This section addresses common questions and challenges that arise during biochemical assay development and execution.

Q1: What are the primary sources of high background signal in biochemical assays?

High background can obscure the true signal from your analyte of interest, leading to a poor signal-to-noise ratio and inaccurate results. Common causes are often related to reagent integrity, buffer composition, and non-specific binding.[1][2]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the microplate wells is a frequent cause.[3]

  • High Antibody Concentrations: Using overly concentrated primary or secondary antibodies can lead to non-specific binding.[1]

  • Contaminated Reagents: Buffers or reagents contaminated with interfering substances can produce a high background signal.[1][2]

  • Substrate Instability: Some substrates, like ATP, can degrade non-enzymatically, contributing to the background signal.[2]

  • Detection Reagent Issues: The detection reagent itself may be contaminated or bind non-specifically.[4]

  • Improper Washing: Inefficient washing steps can leave behind unbound reagents that contribute to the background.[5]

Q2: How can I troubleshoot a weak or absent signal in my assay?

A "no signal" or weak signal result can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify the root cause.[1]

  • Reagent Omission or Degradation: Ensure all necessary reagents were added in the correct order and have not expired.[1] Enzymes are particularly sensitive to degradation from improper storage or multiple freeze-thaw cycles.[1]

  • Incorrect Antibody Pair (Sandwich ELISA): The capture and detection antibodies may be recognizing the same epitope.

  • Low Analyte Concentration: The concentration of the target analyte in the sample may be below the detection limit of the assay.

  • Suboptimal Assay Conditions: Factors such as incorrect incubation times, temperatures, or buffer pH can significantly impact signal generation.[1][6]

  • Inactive Enzyme: The enzyme used for signal generation may be inactive due to improper storage or the presence of inhibitors.[1]

Q3: What causes high variability between replicate wells?

High variability, often measured by the coefficient of variation (%CV), can make it difficult to obtain reproducible data. The primary causes are often procedural.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[6][7] It's crucial to use calibrated pipettes and proper technique.[8][9]

  • Insufficient Mixing: Failure to thoroughly mix reagents before and during the assay can lead to uneven reactions.[10]

  • Edge Effects: Wells on the edge of the microplate can experience more evaporation, leading to changes in reagent concentration and inconsistent results.[7] Using a plate sealer can help mitigate this.

  • Temperature Gradients: Uneven temperature across the microplate during incubation can cause wells to react at different rates.[7]

  • Inconsistent Cell Seeding (for cell-based assays): A non-homogenous cell suspension during plating can result in significant well-to-well variability.[7]

Q4: How do I optimize my assay for high-throughput screening (HTS)?

Optimizing an assay for HTS requires a focus on robustness, miniaturization, and cost-effectiveness.

  • Assay Miniaturization: Adapting the assay to a smaller volume format (e.g., from 96- to 384- or 1536-well plates) is crucial for HTS.[11]

  • Automation: The assay protocol should be compatible with automated liquid handlers to ensure consistency and high throughput.[11]

  • Statistical Validation: Key performance metrics such as the Z'-factor should be used to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered suitable for HTS.[11]

  • Reagent Stability: Ensure that all reagents are stable for the duration of the screen.[12]

Troubleshooting Guides

This section provides a more detailed breakdown of common problems and their solutions for specific assay types.

Enzyme-Linked Immunosorbent Assay (ELISA)
ProblemPotential CauseRecommended Solution
High Background Insufficient washing or blocking.Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time.
High concentration of detection antibody.Perform a titration to determine the optimal antibody concentration.[1]
Cross-reactivity of secondary antibody.Run a control with only the secondary antibody to check for non-specific binding.[3]
Weak or No Signal Inactive antibody or antigen.Use fresh, properly stored antibodies and samples.
Incorrect antibody pair.Ensure the capture and detection antibodies recognize different epitopes.
Substrate not working.Use a fresh substrate solution and ensure it is protected from light if necessary.[4]
High Variability Pipetting inconsistency.Use calibrated pipettes and ensure proper technique. Change pipette tips between samples and reagents.[6]
Inadequate mixing of reagents.Thoroughly mix all reagents before adding them to the plate.
Edge effects.Use a plate sealer during incubations and consider not using the outer wells of the plate.
Enzyme Activity Assays
ProblemPotential CauseRecommended Solution
High Background Substrate instability.Prepare substrate solutions fresh and keep them on ice.[2]
Contaminated buffers or reagents.[1]Prepare fresh buffers with high-purity water.[1][2]
Non-specific binding of detection reagents.[1]Increase the concentration or incubation time of the blocking buffer.[1]
Low or No Signal Inactive or degraded enzyme.[1]Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles. Run a positive control to confirm enzyme activity.[1]
Suboptimal substrate concentration.Perform a substrate titration to determine the optimal concentration.[1]
Incorrect buffer pH or ionic strength.[1]Ensure the buffer conditions are optimal for the enzyme's activity.[1]
Non-linear Reaction Substrate depletion.Ensure the substrate concentration is not limiting during the assay.[7]
Enzyme concentration too high.Reduce the enzyme concentration to ensure initial velocity is measured.
Coupled enzyme reaction is rate-limiting.Ensure the coupling enzyme is in excess and not the rate-limiting step.[13]
Cell-Based Assays
ProblemPotential CauseRecommended Solution
High Background Autofluorescence from media components.Use media without phenol red or with reduced serum concentrations during the assay reading.[14]
Non-specific binding of fluorescent probes.Optimize the probe concentration and washing steps.
Low Signal Low cell number or viability.Ensure cells are healthy and seeded at the correct density.
Incorrect timing of analysis.Determine the optimal time point for analysis post-treatment.[15]
Cell passage number.High passage numbers can alter cell behavior; use cells within a defined passage range.[15][16]
High Variability Inconsistent cell seeding.[7]Ensure a homogenous cell suspension before and during plating.[7]
Edge effects.Fill outer wells with media or sterile PBS to maintain humidity.[7]
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination.[16][17]

Experimental Protocols

Protocol: Titration of Detection Antibody for ELISA

This protocol outlines the steps to determine the optimal concentration of a detection antibody to minimize background and maximize signal-to-noise ratio.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody at a predetermined optimal concentration. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]

  • Washing: Repeat the washing step.

  • Antigen Incubation: Add a constant, saturating concentration of the antigen to all wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Titration: Prepare a serial dilution of the detection antibody (e.g., from 1:1000 to 1:64000) in blocking buffer. Add the different dilutions to the wells. Include a "no detection antibody" control. Incubate for 1-2 hours at room temperature.[7]

  • Washing: Repeat the washing step.

  • Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at a constant, recommended dilution. Incubate for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate and incubate for a specified time until color develops.

  • Stop Reaction: Add a stop solution.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Analysis: Plot the signal versus the detection antibody dilution. The optimal dilution will be the one that gives a high signal with low background.

Protocol: Z'-Factor Determination for HTS Assay Validation

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.

  • Prepare Controls:

    • Positive Control (Max Signal): Prepare wells with all assay components that are expected to produce the maximum signal (e.g., enzyme, substrate, no inhibitor).

    • Negative Control (Min Signal): Prepare wells with assay components that are expected to produce the minimum signal (e.g., no enzyme or a known potent inhibitor).

  • Plate Layout: Dedicate a sufficient number of wells on a microplate to each control (e.g., 16 or 32 wells for each). Distribute them across the plate to account for any plate effects.

  • Run Assay: Perform the assay according to the established protocol.

  • Data Collection: Measure the signal from all control wells.

  • Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay, may require further optimization.

    • Z' < 0: The assay is not suitable for HTS.

Visualizations

General Troubleshooting Workflow

G A Assay Failure (e.g., High Background, Low Signal) B Check Reagents - Expiration Dates - Proper Storage - Contamination A->B C Review Protocol - Correct Order of Steps - Incubation Times/Temps - Pipetting Technique A->C E Analyze Controls - Positive & Negative Controls - Blanks B->E C->E D Evaluate Assay Conditions - Buffer pH & Composition - Antibody/Enzyme Concentrations G Isolate Variables & Test Individually D->G E->D Controls OK? F Problem Identified & Resolved E->F Controls Fail? G->F

Caption: A logical workflow for troubleshooting common biochemical assay failures.

ELISA Workflow for Troubleshooting High Background

G Start High Background in ELISA Wash Increase Wash Steps (Number and Duration) Start->Wash Block Optimize Blocking (Buffer, Time, Temp) Wash->Block Ab_Titer Titrate Antibodies (Primary & Secondary) Block->Ab_Titer Substrate Check Substrate (Freshness, Contamination) Ab_Titer->Substrate Result Background Reduced? Substrate->Result End Assay Optimized Result->End Yes Reassess Re-evaluate Other Factors Result->Reassess No

Caption: A step-by-step process for diagnosing and resolving high background issues in an ELISA.

Enzyme Inhibition Assay Workflow

G cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Incubate Enzyme + Inhibitor Enzyme->Mix Substrate Substrate Solution Initiate Add Substrate to Initiate Reaction Substrate->Initiate Inhibitor Test Compound (Inhibitor) Inhibitor->Mix Mix->Initiate Measure Measure Signal Over Time Initiate->Measure Plot Plot Signal vs. Time Measure->Plot Calculate Calculate Initial Velocity (V₀) Plot->Calculate IC50 Determine IC50 Calculate->IC50

Caption: A simplified workflow for performing an enzyme inhibition assay to determine compound potency.

References

Technical Support Center: 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride (CAS Number: 623931-31-7).

Compound Information

PropertyValueSource
CAS Number 623931-31-7[1][2]
Molecular Formula C6H9ClN2OS[2]
Molecular Weight 192.67 g/mol [2]
IUPAC Name 6,7-dihydro-4H-pyrano[4,3-d][3][4]thiazol-2-amine;hydrochloride[2]
Appearance Typically an off-white to light yellow crystalline powder (inferred from similar compounds)[5]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Protect it from light and heat.[3]

Q2: What are the primary hazards associated with this compound?

A: Based on data for similar compounds, this substance may cause serious eye irritation.[3][6][7] It may also be harmful if swallowed or inhaled.[6][8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3]

Q3: What should I do in case of accidental exposure?

A:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6][7]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][7]

Q4: What are the known incompatibilities for this compound?

A: Avoid contact with strong oxidizing agents.[6]

Q5: What is the expected solubility of this compound?

A: As an amine hydrochloride salt, it is expected to have increased water solubility compared to its free base form.[9] For similar pyranothiazole derivatives, good solubility has been observed in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen solvent.

  • Question: I am having difficulty dissolving the compound in my solvent system. What can I do?

  • Answer:

    • Verify Solvent Polarity: Amine hydrochloride salts are generally more soluble in polar solvents. Consider using solvents like DMSO, DMF, or methanol.[5] For aqueous solutions, the salt form should enhance solubility.[9]

    • Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.

    • Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.

    • pH Adjustment: The solubility of amine salts can be pH-dependent. If working in an aqueous buffer, ensure the pH is compatible with maintaining the protonated, salt form of the amine.

Issue 2: My experimental results are inconsistent or suggest compound degradation.

  • Question: I am observing variable results or a loss of activity in my experiments. Could the compound be degrading?

  • Answer:

    • Check Solution Age and Storage: Prepare solutions fresh for each experiment. If you must store solutions, keep them at a low temperature (e.g., -20°C) and protected from light. The stability of amine hydrochloride salts in solution can be variable.

    • pH of the Medium: In basic aqueous solutions, the hydrochloride salt will be neutralized to the free amine. This free amine may have different solubility and stability profiles. Ensure the pH of your experimental medium is appropriate.

    • Avoid Incompatible Reagents: As mentioned, avoid strong oxidizing agents. Also, consider potential reactions with other components in your experimental setup.

Issue 3: I need to use the free amine form of the compound in my experiment.

  • Question: My protocol requires the free base of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. How can I convert the hydrochloride salt?

  • Answer:

    • Neutralization: You can neutralize the hydrochloride salt by treating it with a mild base. A common method is to dissolve the salt in a suitable solvent and add a weak base like sodium bicarbonate or triethylamine.[10]

    • Extraction: After neutralization, the free amine can typically be extracted into an organic solvent like dichloromethane or ethyl acetate. The aqueous layer, containing the salt byproduct, can then be discarded.

    • Confirmation: It is advisable to confirm the conversion to the free base using an appropriate analytical method, such as NMR or mass spectrometry.

Visualized Protocols and Workflows

Below are diagrams illustrating a general experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup receive Receive Compound store Store in Cool, Dry, Dark Place receive->store ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh Compound in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction analysis Analyze Results reaction->analysis waste Dispose of Waste Properly analysis->waste clean Clean Glassware and Workspace waste->clean

Caption: General experimental workflow for handling the compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_sol Is the Compound Fully Dissolved? start->check_sol check_fresh Was the Solution Prepared Fresh? check_sol->check_fresh Yes action_sol Action: Use Sonication or Gentle Warming check_sol->action_sol No check_ph Is the Experimental pH Correct? check_fresh->check_ph Yes action_fresh Action: Prepare a Fresh Solution check_fresh->action_fresh No check_reagents Are There Incompatible Reagents? check_ph->check_reagents Yes action_ph Action: Adjust pH of the Medium check_ph->action_ph No action_reagents Action: Remove Incompatible Reagents check_reagents->action_reagents Yes consult Consult Further Technical Support check_reagents->consult No sol_no No sol_yes Yes fresh_no No fresh_yes Yes ph_no No ph_yes Yes reagents_no No reagents_yes Yes action_sol->check_fresh action_fresh->check_ph action_ph->check_reagents

References

Technical Support Center: Purification of Pyranothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyranothiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyranothiazole compounds?

A1: The most common purification techniques for pyranothiazole derivatives are recrystallization and column chromatography.[1][2] Recrystallization is often attempted first, especially if the crude product is a solid. Column chromatography is a more general method suitable for purifying solids, oils, and separating mixtures of compounds.

Q2: How do I choose a suitable solvent for the recrystallization of my pyranothiazole compound?

A2: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyranothiazole compounds, ethanol is a commonly reported and effective solvent.[3] To find the optimal solvent, you can perform small-scale solubility tests with a variety of solvents of different polarities, such as ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate.

Q3: My pyranothiazole compound is very polar and streaks on the TLC plate. How can I effectively purify it by column chromatography?

A3: Streaking on a TLC plate is a common issue with polar compounds, including many nitrogen and sulfur-containing heterocycles. To address this, you can try the following:

  • Use a more polar eluent system: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be sufficient. You can try adding a small percentage of a more polar solvent like methanol to your eluent.

  • Add a modifier: For basic compounds that streak due to interaction with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent can significantly improve the peak shape.

  • Consider a different stationary phase: If streaking persists, you might consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel.

Q4: My pyranothiazole compound seems to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can occur with sensitive compounds. Here are some strategies to mitigate this:

  • Deactivate the silica gel: You can deactivate the silica gel by preparing a slurry with the eluent and then adding 1-2% of triethylamine. Let it stand for a few hours before packing the column.

  • Work quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to speed up the elution.

  • Use an alternative stationary phase: As mentioned before, alumina can be a less acidic alternative to silica gel.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyranothiazole compounds.

Issue 1: Oiling Out During Recrystallization

Problem: My pyranothiazole compound "oils out" instead of forming crystals upon cooling during recrystallization.

Possible Causes & Solutions:

CauseSolution
Solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Insoluble impurities are present. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.
The chosen solvent is not ideal. Try a different solvent or a solvent mixture. Sometimes adding a small amount of a co-solvent in which the compound is less soluble can induce crystallization.
Issue 2: Poor Separation in Column Chromatography

Problem: I am unable to separate my target pyranothiazole compound from impurities using column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system. The Rf value of your target compound on TLC should be around 0.2-0.4 for good separation. Systematically screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to achieve the optimal Rf.
Column was packed improperly. Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Sample was loaded incorrectly. Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. If the sample is not very soluble, dry loading (adsorbing the sample onto a small amount of silica gel before loading) is recommended.
Co-eluting impurities. If impurities have very similar polarity to your product, you may need to try a different stationary phase (e.g., reverse-phase) or consider an alternative purification technique like preparative HPLC.

Experimental Protocols

Protocol 1: General Recrystallization of a Pyranothiazole Compound
  • Solvent Selection: In a small test tube, add a small amount of your crude pyranothiazole compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe. A suitable solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Protocol 2: Flash Column Chromatography of a Pyranothiazole Compound
  • TLC Analysis: Develop a TLC of your crude material using different solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude pyranothiazole compound in a minimal amount of the eluent. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to obtain the purified pyranothiazole compound.

Visualizations

experimental_workflow crude Crude Pyranothiazole Compound solid_check Is it a solid? crude->solid_check recrystallization Attempt Recrystallization solid_check->recrystallization Yes column Perform Column Chromatography solid_check->column No (Oil) recrystallization_success Successful? recrystallization->recrystallization_success recrystallization_success->column No (Oils out/ Impure) pure_solid Pure Solid Product recrystallization_success->pure_solid Yes pure_product Pure Pyranothiazole Product column->pure_product

Caption: General purification workflow for pyranothiazole compounds.

troubleshooting_column start Poor Separation in Column Chromatography check_rf Check TLC: Is Rf of target ~0.2-0.4? start->check_rf optimize_solvent Optimize Solvent System (Vary polarity, add modifiers) check_rf->optimize_solvent No check_packing Column Packed Properly? check_rf->check_packing Yes optimize_solvent->check_rf repack_column Repack Column Carefully check_packing->repack_column No check_loading Sample Loaded Correctly? check_packing->check_loading Yes repack_column->check_loading dry_load Use Dry Loading Technique check_loading->dry_load No consider_alt Consider Alternative Methods (e.g., Prep HPLC, different stationary phase) check_loading->consider_alt Yes dry_load->consider_alt

Caption: Troubleshooting decision tree for column chromatography.

References

Validation & Comparative

A Comparative Guide to 2-Aminothiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This privileged structure has been extensively explored for the development of potent kinase inhibitors, leading to the discovery of several clinical candidates and approved drugs.[2][3] This guide provides an objective comparison of various 2-aminothiazole derivatives, summarizing their inhibitory performance against key kinase targets and detailing the experimental methodologies used for their evaluation.

Performance Comparison of 2-Aminothiazole Derivatives

The inhibitory potential of 2-aminothiazole derivatives is highly dependent on the specific substitutions on the thiazole ring and the nature of the appended moieties.[1] The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminothiazole derivatives against prominent kinase families implicated in cancer and inflammatory diseases.

Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their overexpression is common in various cancers.[4] Several 2-aminothiazole derivatives have been investigated as inhibitors of these enzymes.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
Compound 29Aurora A79-[4]
Compound 30Aurora A140-[4]
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora Kinase--[5]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora Kinase--[5]
Src Family Kinase (SFK) Inhibitors

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival.[6] Dasatinib, a potent 2-aminothiazole-based pan-Src inhibitor, is a well-established anti-cancer therapeutic.[7][8]

Compound IDTarget Kinase(s)IC50 (nM)Cell Line (for cellular assays)Reference
Dasatinib (BMS-354825)pan-SrcSub-nanomolarVarious[7][8]
Compound 12mpan-SrcNanomolar-[7]
Compound 2Src, Fyn, Lyn, Yes220, 689, 1300, 167SH-SY5Y (IC50 = 25 µM)[9]
Compound 4gSrc40-[9]
Compound 4jSrc40-[9]
Compound 4kSrc40SH-SY5Y (IC50 = 11.7 µM)[9]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.[10] 2-Aminothiazole derivatives have been developed as potent inhibitors of various CDKs, particularly CDK2.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
Compound 1CDK215,000-[11]
Compound 4CDK220A2780 (IC50 = 95 nM)[1]
Compound 14CDK21-10 (range for analogues)A2780[10]
Compound 45CDK2-Murine and human tumor models[10]
Compound 51CDK2, CDK51.5, 1.1-1.813 of 15 cancer cell lines (IC50 = 0.27-6.9 µM)[11]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro kinase inhibition assays and cell-based viability/proliferation assays. The following are detailed methodologies for these key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed (phosphorylated substrate or ADP) is inversely proportional to the inhibitory activity of the test compound. Various detection methods can be employed, including radiometric, fluorescence-based (e.g., TR-FRET), and luminescence-based (e.g., ADP-Glo) assays.[12][13]

General Protocol (Luminescence-based):

  • Reagent Preparation:

    • Prepare serial dilutions of the 2-aminothiazole test compounds in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%).

    • Dilute the target kinase enzyme to a working concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.[7]

  • Kinase Reaction:

    • In a microplate (e.g., 384-well), add the serially diluted inhibitor or vehicle control (DMSO).

    • Add the diluted kinase enzyme to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

  • Signal Detection (ADP-Glo™ Kinase Assay as an example):

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

    • Add a second reagent that converts the ADP generated during the kinase reaction back to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.[13]

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cancer cells.[14]

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3]

General Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole derivatives in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[14]

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized kinase signaling pathway targeted by 2-aminothiazole derivatives and the workflows for the key experimental assays.

G Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (e.g., Src) Receptor->Kinase_A Kinase_B Kinase B (e.g., PI3K) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., Akt) Kinase_B->Kinase_C Transcription_Factors Transcription Factors Kinase_C->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression (CDKs) Kinase_C->Cell_Cycle_Progression Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase_A Inhibitor->Kinase_B Inhibitor->Kinase_C Inhibitor->Cell_Cycle_Progression Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Cell_Cycle_Progression->Proliferation_Survival G Experimental Workflow: In Vitro Kinase Assay start Start reagent_prep Prepare Serial Dilutions of Inhibitor start->reagent_prep enzyme_prep Prepare Kinase and Substrate/ATP Mixture start->enzyme_prep reaction_setup Combine Inhibitor, Kinase, and Substrate/ATP in Microplate reagent_prep->reaction_setup enzyme_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation detection Add Detection Reagents (e.g., ADP-Glo) incubation->detection readout Measure Luminescence detection->readout analysis Calculate % Inhibition and IC50 Value readout->analysis end End analysis->end G Experimental Workflow: MTT Cell Viability Assay start Start cell_seeding Seed Cancer Cells in 96-Well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat Cells with 2-Aminothiazole Derivatives overnight_incubation->compound_treatment treatment_incubation Incubate for 48-72 Hours compound_treatment->treatment_incubation mtt_addition Add MTT Reagent treatment_incubation->mtt_addition mtt_incubation Incubate for 2-4 Hours mtt_addition->mtt_incubation solubilization Add Solubilization Solution mtt_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate % Viability and IC50 Value readout->analysis end End analysis->end

References

Navigating the Structure-Activity Landscape of Pyrano[4,3-d]thiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine scaffold reveals a promising, yet underexplored, area in medicinal chemistry. While direct and systematic structure-activity relationship (SAR) studies on a series of its analogs are not extensively available in the current body of scientific literature, preliminary research indicates a significant potential for this heterocyclic system in drug discovery, with suggested antimicrobial, antitumor, and anti-inflammatory properties.

This guide will provide a comparative overview based on the available information for the core scaffold and draw analogies from structurally related pyranothiazole and aminothiazole derivatives to infer potential SAR trends. This analysis aims to guide researchers and drug development professionals in designing future studies and synthesizing novel analogs with enhanced biological activities.

Core Scaffold and Known Biological Activities

The 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine core is a bicyclic heteroaromatic system that combines the structural features of a pyran and a 2-aminothiazole ring. The 2-aminothiazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs and biologically active compounds, contributing to a wide range of pharmacological effects. Preliminary studies and data from chemical suppliers suggest that derivatives of this pyranothiazole scaffold may exhibit various biological activities.

Inferred Structure-Activity Relationships from Related Compounds

In the absence of direct SAR data for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs, we can extrapolate potential trends from studies on related fused thiazole systems, such as thiopyrano[2,3-d]thiazoles and tetrahydrobenzo[d]thiazoles. These studies provide valuable insights into how modifications at different positions of the fused ring system can influence biological activity.

Insights from Thiopyrano[2,3-d]thiazole Analogs as Anticancer Agents

A study on novel thiopyrano[2,3-d]thiazole-pyrazole hybrids as inhibitors of human carbonic anhydrase IX and XII, enzymes overexpressed in many cancers, offers valuable SAR data. The data suggests that substitutions on the pyrazole and thiazole rings significantly impact the inhibitory potency.

Compound IDR (Pyrazole Ring)X (Thiazole Ring)IC50 (μM) vs. hCA IXIC50 (μM) vs. hCA XII
7e 4-Cl-PhH0.0670.202
7i 4-F-PhH0.2870.123
7h 4-Br-PhH0.1330.049
7j 4-CH3-PhH0.2390.589
5d 4-CH3-Ph=O0.3360.604
3e 4-Br-Ph=S0.3490.556

Data extracted from a study on thiopyrano[2,3-d]thiazole-pyrazole hybrids.

From this data, we can infer that:

  • Halogen substitution on the pendant phenyl ring at the pyrazole moiety appears to be favorable for potent inhibition of carbonic anhydrases. For instance, compounds with chloro (7e), fluoro (7i), and bromo (7h) substituents exhibit low micromolar to nanomolar inhibitory activity.

  • The nature of the substituent on the thiazole ring also plays a key role. The presence of an oxo (=O) or thioxo (=S) group, as in compounds 5d and 3e , can modulate the activity.

Insights from Tetrahydrobenzo[d]thiazole Analogs as Kinase Inhibitors

Another relevant study on 4,5,6,7-tetrahydrobenzo[d]thiazole-based dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) provides SAR clues for a structurally similar saturated ring fused to the thiazole.

Compound IDR (Phenylurea Moiety)IC50 (μM) vs. CK2IC50 (μM) vs. GSK3β
1g 3-COOH1.90.67
2g 3-COOH< 3< 3
1d 4-Cl< 8< 8
1h 4-F< 8< 8

Data extracted from a study on tetrahydrobenzo[d]thiazole derivatives.

Key takeaways from this study suggest that:

  • The presence of a carboxyl group at the meta-position of the phenyl ring on the urea substituent is crucial for potent dual kinase inhibition, as seen in the most active compound 1g .

  • Electron-withdrawing groups like halogens (Cl, F) on the phenyl ring also contribute to inhibitory activity, although to a lesser extent than the carboxyl group.

Proposed Research Directions and Experimental Protocols

Based on the analysis of related compounds, a systematic SAR study of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs should explore modifications at two key positions: the 2-amino group of the thiazole ring and potential substitutions on the pyran ring.

General Synthetic Strategy

A plausible synthetic route to generate a library of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs could involve a multi-step synthesis starting from a suitable pyran derivative.

G cluster_synthesis General Synthesis Workflow start Tetrahydro-4H-pyran-4-one step1 Bromination start->step1 intermediate1 3-Bromotetrahydro-4H-pyran-4-one step1->intermediate1 step2 Reaction with Thiourea intermediate1->step2 product 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine step2->product step3 N-functionalization product->step3 analogs Diverse Analogs step3->analogs

Caption: General synthetic workflow for producing analogs.

Experimental Protocol: Synthesis of the Core Scaffold

A general procedure for the synthesis of the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine core can be adapted from known methods for similar heterocyclic systems.

  • Bromination of Tetrahydro-4H-pyran-4-one: To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C with stirring. The reaction is typically monitored by TLC. After completion, the reaction mixture is worked up to isolate 3-bromotetrahydro-4H-pyran-4-one.

  • Hantzsch Thiazole Synthesis: The resulting α-haloketone (3-bromotetrahydro-4H-pyran-4-one) is then reacted with thiourea in a suitable solvent like ethanol under reflux. This cyclocondensation reaction yields the target 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. The product can be purified by recrystallization or column chromatography.

Biological Evaluation Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate the wells with a standardized suspension of the test microorganism.

  • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathway Hypothesis

Based on the kinase inhibitory activity of structurally related compounds, it is plausible that 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine analogs could target protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation inhibitor Pyrano[4,3-d]thiazole Analog inhibitor->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

The 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are currently lacking, the analysis of related heterocyclic systems provides a rational basis for the design and synthesis of new analogs. Future research should focus on the systematic exploration of substitutions on both the pyran and thiazole rings and the evaluation of their effects on a range of biological targets, including kinases, microbial enzymes, and inflammatory mediators. The generation of quantitative biological data will be crucial for establishing definitive structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of compounds.

Efficacy of Pyrano[4,3-d]thiazole Derivatives Compared to Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide compares the in vitro efficacy of various thiopyrano[2,3-d]thiazole derivatives against established anticancer drugs, namely Doxorubicin and Cisplatin, across several human cancer cell lines.

Quantitative Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of select thiopyrano[2,3-d]thiazole derivatives and standard chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.

Table 1: In Vitro Efficacy against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) Cell Lines

Compound/DrugCancer Cell LineIC50 (µg/mL)IC50 (µM)¹Reference
Thiopyrano[2,3-d]thiazole Derivatives
Compound 3eMCF-710.08 ± 1.5Variable[1]
HepG27.83 ± 2.1Variable[1]
Compound 5dMCF-712.55 ± 1.2Variable[1]
HepG210.37 ± 1.2Variable[1]
Compound 7eMCF-711.23 ± 1.1Variable[1]
HepG29.15 ± 0.8Variable[1]
Compound 7iMCF-719.49 ± 1.6Variable[1]
HepG213.37 ± 1.2Variable[1]
Known Anticancer Drug
DoxorubicinMCF-74.17 ± 0.2~7.6[1]
HepG25.57 ± 0.4~10.2[1]
DoxorubicinMCF-7~0.68~1.25[2]
HepG2~0.62~1.14[3]

¹ Molar concentrations are estimated based on the molecular weight of the respective compounds where available and are provided for comparative purposes. The molecular weights of the novel derivatives are variable.

Table 2: In Vitro Efficacy against HCT-116 (Colon Cancer) Cell Line

Compound/DrugIC50 (µg/mL)IC50 (µM)Reference
Known Anticancer Drug
Cisplatin4.2~14.0[4]

Experimental Protocols

The in vitro cytotoxicity data presented above was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, or HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiopyrano[2,3-d]thiazole derivatives) or known anticancer drugs (e.g., Doxorubicin, Cisplatin) for a specified period, typically 24 to 72 hours.[4][6]

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[7]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[8] A solubilization solution (e.g., DMSO) is added to each well to dissolve these crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.[5]

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the anticancer activity of novel compounds using the MTT assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) seeding Cell Seeding in 96-well plates cell_culture->seeding incubation Incubate Cells with Drugs (24-72 hours) seeding->incubation compound_prep Prepare Drug Dilutions (Test Compounds & Controls) compound_prep->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation Incubate (2-4 hours) (Formazan Formation) mtt_add->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_plate Measure Absorbance (570-590 nm) solubilization->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: General workflow for determining the IC50 of anticancer compounds.

Postulated Signaling Pathway for Thiopyrano[2,3-d]thiazole Derivatives

Based on available literature, some thiopyrano[2,3-d]thiazole derivatives appear to exert their anticancer effects by inducing apoptosis through a mitochondria-dependent pathway, which is often linked to the generation of reactive oxygen species (ROS).[9][10]

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Response drug Thiopyrano[2,3-d]thiazole Derivative ros Increased ROS (Reactive Oxygen Species) drug->ros Induces parp PARP-1 Inhibition drug->parp Inhibits mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis parp->apoptosis Contributes to

Caption: Proposed apoptotic pathway for select thiopyrano[2,3-d]thiazoles.

References

Validating the Mechanism of Action of Novel Thiazole Inhibitors Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides an objective comparison of a novel thiazole-based inhibitor, Compound 4c, against established kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Supporting experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathway and experimental workflows are presented to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1] In many cancers, the VEGF/VEGFR-2 signaling pathway is dysregulated, promoting tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[1] Thiazole derivatives have emerged as a promising class of compounds that can effectively inhibit various protein kinases, including VEGFR-2.[2] This guide focuses on a recently synthesized 2-oxoindolin-3-ylidene thiazole derivative, designated as "Compound 4c", which has demonstrated potent VEGFR-2 inhibitory activity.[3][4]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Upon binding with its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5][6] Small molecule inhibitors like Compound 4c are designed to compete with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signal transduction.[1]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound4c Compound 4c (Thiazole Inhibitor) Compound4c->VEGFR2 Inhibits (ATP Competition) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Compound 4c.

Comparative Performance: In Vitro Efficacy

The anti-proliferative activity and VEGFR-2 inhibitory potency of Compound 4c have been evaluated and compared against established inhibitors. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: VEGFR-2 Kinase Inhibitory Activity

CompoundTargetIC₅₀ (µM)Reference InhibitorRef. IC₅₀ (µM)
Compound 4c VEGFR-20.15Sorafenib0.059
Compound 4c VEGFR-20.047Sunitinib0.167
SorafenibVEGFR-20.090--

Data sourced from multiple studies for comparison.[3][4][7]

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference InhibitorRef. IC₅₀ (µM)
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 4c HepG2 (Liver)3.13Sunitinib-

Data sourced from multiple studies for comparison.[3][4]

These results indicate that Compound 4c exhibits potent anti-proliferative effects and is a strong inhibitor of VEGFR-2, with potency comparable or superior to established drugs like Sunitinib in certain assays.[3][4]

Experimental Validation Workflow

The validation of a novel kinase inhibitor like Compound 4c follows a structured workflow, progressing from initial biochemical assays to more complex cell-based evaluations to confirm its mechanism of action.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow Biochemical Step 1: Biochemical Assay (In Vitro Kinase Inhibition) CellViability Step 2: Cell-Based Assay (MTT Cell Viability) Biochemical->CellViability Potency (IC50) Mechanism Step 3: Mechanistic Assays (Cell Cycle & Apoptosis Analysis) CellViability->Mechanism Cellular Effects (GI50) Confirmation Step 4: Target Engagement (Western Blot for p-VEGFR-2) Mechanism->Confirmation Confirm MoA

Caption: General experimental workflow for validating novel kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments used to validate the mechanism of action of thiazole inhibitors targeting VEGFR-2 are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[8]

  • Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A luminescence-based detection method is often used, where the amount of ATP remaining after the reaction is measured. A higher luminescence signal indicates less ATP consumed, and therefore, higher kinase inhibition.[1]

  • Materials:

    • Recombinant human VEGFR-2 kinase domain.[9]

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).[8]

    • ATP.[9]

    • VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1).[9]

    • Test compound (Compound 4c) and reference inhibitor (e.g., Sorafenib) in DMSO.

    • ADP-Glo™ Kinase Assay kit (or similar).[10]

    • White 96-well microplates.[9]

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in kinase buffer.

    • To a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the compounds at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[8][10]

    • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Incubate at room temperature for approximately 45 minutes.[10]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by plotting the dose-response curve.[8]

MTT Cell Viability Assay

This colorimetric assay is used to assess the anti-proliferative or cytotoxic effects of the inhibitor on cancer cell lines.[11]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[12]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2).

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • MTT solution (5 mg/mL in PBS).[12]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11]

    • 96-well tissue culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[10]

    • Treat the cells with various concentrations of the test compound and reference drug. Include untreated cells as a control.

    • Incubate for a specified period (e.g., 24-72 hours).[10][13]

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[14][15]

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.

  • Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer. Since DNA content doubles during the S phase, cells in G0/G1, S, and G2/M phases can be distinguished based on their fluorescence intensity.[16]

  • Materials:

    • Cancer cells treated with the inhibitor.

    • Phosphate-buffered saline (PBS).

    • Cold 70% ethanol for fixation.[17]

    • Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of double-stranded RNA).[17]

    • Flow cytometer.

  • Procedure:

    • Treat cells with the IC₅₀ concentration of the test compound for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[17]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in a specific phase suggests cell cycle arrest. Notably, Compound 4c has been shown to induce G0/G1 phase cell cycle arrest.[3]

References

Unveiling the Off-Target Landscape of Thiazole-Core Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for accurate interpretation of experimental results and the development of safer, more effective therapeutics. This guide provides a comparative analysis of the off-target profiles of three prominent kinase inhibitors featuring a thiazole core: Dasatinib, Erlotinib, and Gefitinib. The information presented herein is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The thiazole ring is a common scaffold in the design of kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of various kinases. However, this structural feature can also contribute to interactions with unintended kinase targets, leading to off-target effects. These effects can be either beneficial, contributing to the therapeutic efficacy of the drug, or detrimental, causing adverse events. A thorough understanding of an inhibitor's selectivity profile is therefore crucial.

This guide focuses on Dasatinib, a multi-targeted inhibitor primarily used in the treatment of chronic myeloid leukemia (CML), and Erlotinib and Gefitinib, both inhibitors of the epidermal growth factor receptor (EGFR) used in the treatment of non-small cell lung cancer (NSCLC). By examining their on- and off-target activities, we aim to provide a valuable resource for researchers working with these compounds.

Comparative Analysis of Kinase Inhibition Profiles

The following table summarizes the dissociation constants (Kd) for Dasatinib, Erlotinib, and Gefitinib against a panel of on- and off-target kinases. The data is compiled from KINOMEscan™ profiling, a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases. A lower Kd value indicates a stronger binding affinity.

Kinase TargetDasatinib (Kd, nM)Erlotinib (Kd, nM)Gefitinib (Kd, nM)Primary Function/Pathway
On-Targets
ABL10.8>10000>10000Cell differentiation, division, adhesion
EGFR13012.4Cell proliferation, survival
Key Off-Targets
SRC0.613003700Cell adhesion, motility, proliferation
LCK0.412004000T-cell signaling
LYN0.511002900B-cell signaling
YES10.515003600Cell growth and differentiation
c-KIT5>10000>10000Cell survival, proliferation
PDGFRβ7>10000>10000Cell proliferation, migration
EphA23>10000>10000Cell migration, adhesion
RIPK29.817110Inflammatory signaling
STK101800251700Lymphocyte activity
SLK3100412800Cell migration and adhesion

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The quantitative data presented in this guide was generated using the KINOMEscan™ platform. This assay provides a quantitative measure of the interactions between a test compound and a large panel of human kinases.

Principle: The assay is based on a competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., Dasatinib, Erlotinib, or Gefitinib) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. Dissociation constants (Kd) are determined by measuring the amount of kinase captured on the solid support as a function of the test compound concentration, typically using an 11-point threefold serial dilution. A lower Kd value signifies a higher binding affinity.

Visualizing Off-Target Effects and Experimental Design

To better understand the implications of off-target interactions and the methods used to identify them, the following diagrams are provided.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Kinase DNA-tagged Kinase Incubation Incubation of Kinase, Ligand, and Inhibitor Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (Kd determination) qPCR->Data

A simplified workflow of the KINOMEscan™ competition binding assay.

The following diagram illustrates a simplified signaling pathway affected by the off-target activity of Dasatinib. Dasatinib's potent inhibition of SRC family kinases can impact numerous downstream cellular processes.

SRC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC Family Kinases (SRC, LCK, LYN, etc.) RTK->SRC STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS Transcription Gene Transcription (Proliferation, Survival, Motility) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Dasatinib Dasatinib Dasatinib->SRC

Off-target inhibition of SRC family kinases by Dasatinib can disrupt multiple signaling pathways.

Comparative Cross-Reactivity Profiling of Pyranothiazole and Structurally Related Thiazole Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity

The pyranothiazole scaffold and its bioisosteres represent a promising class of kinase inhibitors, with several compounds demonstrating high potency and selectivity for key oncology targets such as Phosphoinositide 3-kinases (PI3Ks). Understanding the cross-reactivity profile of these compounds is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of a pyranothiazole-based PI3Kα inhibitor and other structurally related thiazole compounds, supported by experimental data and detailed methodologies.

Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of a representative pyranothiazole compound and other relevant thiazole-based kinase inhibitors against various kinases. The data highlights the selectivity of these compounds, particularly within the PI3K family.

Table 1: Inhibitory Activity of a 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino Derivative [1]

TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα71
PI3Kβ>1000>143
PI3Kδ7410.6
PI3Kγ>1000>143
mTOR>1000>143

Table 2: Comparative Selectivity of Structurally Related Thiazole-Based PI3K Inhibitors

This table includes data for benzothiazole and thiazolopyrimidinone derivatives to provide a broader context for the selectivity of the thiazole scaffold.

Compound ClassCompound ExampleTargetIC50 (µM)Selectivity Profile
Benzothiazole Compound 11PI3Kβ0.02Highly selective for PI3Kβ over PI3Kα (>208-fold), PI3Kγ (>289-fold), PI3Kδ (>154-fold), and mTOR (>1532-fold).[2]
PI3Kα4.16
PI3Kγ5.78
PI3Kδ3.08
mTOR30.64
Thiazolopyrimidinone Compound 18PI3Kβ0.027Selective for PI3Kβ with significant activity against PI3Kδ.[3]
PI3Kα0.380
PI3Kδ0.098
PI3Kγ0.490

Experimental Protocols

The following are detailed methodologies for commonly used kinase activity assays to determine inhibitor potency and selectivity.

ADP-Glo™ Kinase Assay (for PI3K Activity)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Detailed Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase (e.g., PI3Kα), the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).

    • Initiate the reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and reagents for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen® Kinase Assay (Binding or Activity)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be used to measure either kinase activity or inhibitor binding.

Principle (Activity Assay): A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein-labeled substrate acceptor into close proximity, resulting in a FRET signal.

Detailed Protocol:

  • Kinase Reaction:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase buffer.

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the 2X kinase solution to the wells.

    • Initiate the reaction by adding the 2X substrate/ATP solution.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer. The EDTA stops the kinase reaction.

    • Add the detection solution to the reaction wells.

    • Incubate at room temperature for at least 30 minutes.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

  • Data Analysis:

    • Calculate the emission ratio.

    • The FRET signal is directly proportional to kinase activity.

    • Determine IC50 values as described for the ADP-Glo™ assay.

Signaling Pathway and Experimental Workflow

Visual representations of the relevant biological pathway and a general experimental workflow for kinase inhibitor profiling are provided below.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Pyranothiazole Pyranothiazole Compound Pyranothiazole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of pyranothiazole compounds.

Kinase_Inhibitor_Profiling_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: Single High Concentration Start->PrimaryScreen DoseResponse Dose-Response Assay: Determine IC50 PrimaryScreen->DoseResponse Active Compounds SelectivityPanel Selectivity Profiling: Kinase Panel Screen DoseResponse->SelectivityPanel Potent Compounds DataAnalysis Data Analysis: Selectivity Profile SelectivityPanel->DataAnalysis HitSelection Hit Selection DataAnalysis->HitSelection

References

The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - An In Silico Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole motif is a cornerstone in the development of targeted anticancer therapies, acting as a versatile scaffold for potent and selective kinase inhibitors.[1][2][3] Its ability to form key interactions within the ATP-binding site of various kinases has led to the successful development of approved drugs like Dasatinib, a pan-Src family kinase inhibitor, and Dabrafenib, a BRAF kinase inhibitor.[2][4] This guide provides a comparative overview of in silico docking studies of different 2-aminothiazole derivatives against several cancer-related kinases, supported by experimental data and detailed methodologies.

Comparative Docking Performance of 2-Aminothiazole Derivatives

The following tables summarize the in silico docking performance of various 2-aminothiazole-based inhibitors against their respective kinase targets. These studies utilize molecular docking simulations to predict the binding affinity and interaction patterns of the compounds, providing valuable insights for rational drug design.

Compound ID/SeriesTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesReference
Dasatinib (BMS-354825) Src Family Kinase (Lck)Not explicitly stated, but potent pan-Src inhibition in nanomolar to subnanomolar range reported.Putative hydrogen bonds within the kinase hinge region.[4][4]
Compound 1a Aurora Kinase A (PDB: 1MQ4)-9.67Not explicitly detailed in the abstract, but mentioned to have excellent binding interactions.[5][5]
Designed 2-aminothiazole derivatives Hec1/Nek2Docking scores selected for top three molecules for further studies.Interactions with Hec1/Nek2 protein.[6][6]
Compounds 1a and 2a mTOR (PDB: 4DRH) / EGFR (PDB: 4RJ3)Stronger binding affinities than doxorubicin and rapamycin.Not explicitly detailed in the abstract.[7][7]
Aryl 2-aminothiazoles (Compound 7) Casein Kinase 2 (CK2)IC50 of 3.4 µM (experimental). Docking suggested an allosteric binding site.Interaction with the interface between the αC helix and the glycine-rich loop.[8][9][8][9]

Experimental Protocols: A Look into the Methodologies

The accuracy and predictive power of in silico docking studies are highly dependent on the computational methods employed. Below are the detailed methodologies from the cited studies, highlighting the variations in software, scoring functions, and simulation parameters.

Study on Aurora Kinase Inhibitors
  • Software: AutoDock v4.2.6[5]

  • Protein Preparation: The crystal structure of Aurora-A kinase (PDB ID: 1MQ4) was used.[5]

  • Ligand Preparation: 2D structures were drawn and converted to 3D.

  • Docking Algorithm: A Lamarckian genetic algorithm was employed.[10]

  • Grid Box: A grid box with dimensions 60 x 60 x 60 Å was centered on the active site of the protein.[10]

  • Analysis: The binding interactions of the docked conformations were analyzed to identify key hydrogen bonds and hydrophobic interactions.[5]

Study on Hec1/Nek2 Inhibitors
  • Software: QSARINS software for QSAR studies, and unspecified software for molecular docking.[6][11]

  • Methodology: A Quantitative Structure-Activity Relationship (QSAR) model was first developed to guide the design of new lead molecules.[6] The designed compounds were then subjected to molecular docking studies.[6] The top three molecules based on their docking scores were selected for further molecular dynamics (MD) simulation and MM-GBSA analysis to predict free binding energies.[6][11]

Study on mTOR and EGFR Inhibitors
  • Software: Not explicitly stated in the abstract.

  • Targets: mTOR (PDB: 4DRH) and EGFR (PDB: 4RJ3).[7]

  • Methodology: A series of novel 2-aminothiazole derivatives were synthesized and evaluated in silico.[7] Molecular docking studies were performed to assess the binding affinities of the synthesized compounds against mTOR and EGFR.[7] The stability of the protein-ligand complexes for the lead candidates was further investigated through molecular dynamics simulations.[7]

Study on Allosteric CK2 Inhibitors
  • Methodology: A combination of experimental techniques and computational modeling was used.[8][9] Enzyme kinetics, STD-NMR, circular dichroism spectroscopy, and native mass spectrometry experiments demonstrated that the compounds bind to an allosteric pocket.[8][9] Molecular docking studies were then used to propose a binding site at the interface between the αC helix and the glycine-rich loop.[8][9] This highlights a non-ATP-competitive mode of inhibition.[8]

Visualizing the Molecular Landscape

To better understand the context of these in silico studies, the following diagrams illustrate a typical kinase signaling pathway and a general workflow for molecular docking.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Activation Src Src Receptor->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT3 STAT3 Src->STAT3 STAT3->Transcription Aurora Aurora Kinase Aurora->Transcription Mitotic Regulation CK2 CK2 CK2->Transcription Cell Cycle Progression

Caption: A simplified diagram of common kinase signaling pathways targeted by 2-aminothiazole inhibitors.

G start Start: Define Research Question prep_protein Protein Preparation (PDB structure selection, cleaning) start->prep_protein prep_ligand Ligand Preparation (2D to 3D conversion, energy minimization) start->prep_ligand grid Grid Generation (Define binding site) prep_protein->grid docking Molecular Docking (Run docking algorithm) prep_ligand->docking grid->docking analysis Pose Analysis & Scoring (Analyze binding modes and energies) docking->analysis md Molecular Dynamics Simulation (Optional: for top candidates) analysis->md end End: Identify Lead Compounds analysis->end binding_energy Binding Free Energy Calculation (e.g., MM-GBSA) md->binding_energy binding_energy->end

Caption: A general workflow for in silico molecular docking studies.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. In silico docking studies play a crucial role in this process by providing a structural basis for understanding inhibitor potency and selectivity. The comparative data presented here demonstrates the broad applicability of this scaffold against a range of important cancer targets. While docking scores provide a valuable preliminary assessment, it is the detailed analysis of binding interactions, often coupled with more rigorous computational methods like molecular dynamics and experimental validation, that ultimately paves the way for the development of new and effective anticancer agents.

References

A Researcher's Guide to Preclinical Target Validation for Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound to clinical application is paved with rigorous validation. Preclinical target validation is a critical phase, ensuring that a compound's therapeutic effects are mediated through its intended molecular target. This guide provides a comparative overview of key methodologies, supported by experimental data, to aid in the selection of appropriate validation strategies.

The validation of a novel anticancer compound's target is a multifaceted process that employs a combination of in vitro and in vivo techniques. These methods aim to establish a clear link between the compound's mechanism of action and its observed anti-tumor activity. This guide will delve into three commonly employed validation strategies: in vitro cell-based assays, target engagement assays, and in vivo animal models.

Comparative Analysis of Preclinical Validation Methods

To facilitate a clear comparison, the following table summarizes quantitative data from representative studies evaluating novel anticancer compounds. This data highlights the different types of information gleaned from each validation approach.

MethodAssayCompoundCancer TypeCell Line/ModelKey MetricResult
In Vitro Cell-Based MTT AssayCompound A (EGFR Inhibitor)Non-Small Cell Lung CancerA549IC505.2 µM
MTT AssayCompound A (EGFR Inhibitor)Non-Small Cell Lung CancerH1975 (T790M mutant)IC50> 50 µM
MTT AssayCompound B (BCL-2 Inhibitor)LeukemiaMOLT-4IC5015.8 nM
Target Engagement CETSACompound A (EGFR Inhibitor)Non-Small Cell Lung CancerA549Thermal Shift (ΔTm)+4.2 °C
In Vivo Animal Model PDX ModelCompound A (EGFR Inhibitor)Non-Small Cell Lung CancerNSCLC-PDX-1Tumor Growth Inhibition (TGI)65%
PDX ModelCompound B (BCL-2 Inhibitor)LeukemiaAML-PDX-5Increased Survival45% increase in median survival

Key Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable preclinical data. Below are methodologies for the key experiments cited in this guide.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the anticancer compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[5][6][7][8][9] It is based on the principle that the thermal stability of a protein changes upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to near confluence and treat with the anticancer compound or vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Patient-Derived Xenograft (PDX) Models

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model compared to traditional cell line xenografts.[10][11][12][13][14]

Protocol:

  • Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into an immunodeficient mouse (e.g., NOD-SCID).

  • Tumor Growth: Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the anticancer compound or vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess other endpoints such as body weight changes and overall survival.

Visualizing Preclinical Validation Concepts

To further clarify the relationships and workflows involved in preclinical target validation, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway.[15][16][17][18][19]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Anticancer Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent (DMSO) F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: MTT Assay Experimental Workflow.

Validation_Strategy_Comparison cluster_invitro In Vitro cluster_invivo In Vivo cluster_advantages Advantages cluster_disadvantages Disadvantages Cell_Assays Cell-Based Assays (e.g., MTT, Apoptosis) High_Throughput High-Throughput Cell_Assays->High_Throughput Limited_Physiology Limited Physiological Context Cell_Assays->Limited_Physiology Target_Engagement Target Engagement Assays (e.g., CETSA) Mechanistic_Insight Direct Mechanistic Insight Target_Engagement->Mechanistic_Insight Lower_Throughput Lower Throughput Target_Engagement->Lower_Throughput Animal_Models Animal Models (e.g., PDX, GEMM) Clinical_Relevance Higher Clinical Relevance Animal_Models->Clinical_Relevance Cost_Ethical_Concerns Cost & Ethical Concerns Animal_Models->Cost_Ethical_Concerns

Caption: Comparison of Validation Strategies.

References

A Comparative Guide to the Biological Evaluation of Substituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of selected substituted thiazole derivatives, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.

Antimicrobial Activity of Thiazole Derivatives

Substituted thiazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against various microbial strains. Lower MIC values indicate greater potency.

Compound IDSubstituent(s)Test OrganismMIC (µg/mL)Reference
TDZ-1 2-amino-4-phenylStaphylococcus aureus50 - 200[1]
Streptococcus agalactiae25 - 100[1]
TDZ-2 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at position 2Staphylococcus aureus125 - 150[2]
Escherichia coli125 - 150[2]
Aspergillus niger125 - 150[2]
BTDZ-1 Benzo[d]thiazole derivativeStaphylococcus aureus (MRSA)50 - 75[2]
Escherichia coli50 - 75[2]
Aspergillus niger50 - 75[2]
HT-1 Heteroaryl thiazole derivativeEscherichia coli230 - 700[3]
Aspergillus flavus80 - 230[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the thiazole derivatives in the broth directly in the 96-well plates. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the absorbance at 600 nm.[3]

Putative Mechanism of Antibacterial Action

The antibacterial activity of some thiazole derivatives is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase or MurB, which are involved in DNA replication and cell wall biosynthesis, respectively.

G cluster_inhibition Mechanism of Action Thiazole Thiazole Derivative Enzyme Bacterial Enzyme (e.g., DNA Gyrase, MurB) Thiazole->Enzyme Inhibition Process Essential Cellular Process (DNA Replication, Cell Wall Synthesis) Death Bacterial Cell Death Process->Death Disruption leads to G Thiazole Anticancer Thiazole Derivative Mitochondria Mitochondria Thiazole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Anti-inflammatory Thiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits

References

Safety Operating Guide

Prudent Disposal of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride was publicly available at the time of this writing. The following disposal procedures are based on general principles for handling hazardous chemical waste and data from structurally related thiazole and pyran derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, regional, and national regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a heterocyclic amine containing a thiazole moiety, this compound should be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification and Precautionary Statements for Structurally Similar Compounds

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards May be harmful if swallowed, causes skin irritation, and serious eye irritation. May also cause respiratory irritation.[1][2][3]Avoid breathing dust or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[1][2]
Environmental Hazards Potentially harmful to aquatic life with possible long-lasting effects.Avoid release to the environment. Do not let the product enter drains.[4]
Physical/Chemical Hazards Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[4]Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][5]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Treat all forms of this compound (solid, solutions) and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves, absorbent paper) as hazardous waste.[4][6]

  • Based on the hazards of similar compounds, this chemical is likely to be toxic and an irritant.[1][2][3]

  • Crucially, do not dispose of this chemical down the drain or in regular trash. [4][6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[4][6]

  • Liquid Waste: Collect any solutions containing this compound in a designated hazardous waste container for liquids. Do not mix with other incompatible waste streams. The rinsate from decontaminating glassware should also be collected as liquid hazardous waste.[4][6]

  • Contaminated Labware: Disposable items that are heavily contaminated should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as liquid hazardous waste.[6]

  • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[4]

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[4]

  • Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials, pending disposal.[4]

4. Final Disposal:

  • The primary and recommended route for the disposal of this compound is through an approved hazardous waste disposal service.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with all national and local regulations.[4]

Experimental Workflow for Disposal

prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Chemical Fume Hood waste_solid Solid Waste (e.g., powder, contaminated consumables) container_solid Labeled Solid Hazardous Waste Container waste_solid->container_solid waste_liquid Liquid Waste (e.g., solutions, rinsates) container_liquid Labeled Liquid Hazardous Waste Container waste_liquid->container_liquid waste_sharps Contaminated Sharps (e.g., needles, broken glass) container_sharps Designated Sharps Container waste_sharps->container_sharps storage Store in Designated Waste Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage ehs_contact Contact EHS for Pickup by Licensed Contractor storage->ehs_contact

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, a compound utilized in scientific research.[1][] Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure to potential chemical and physical hazards.[3][4] The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z.87.1 1989 standardProtects against splashes and airborne particles.[5]
Face shieldWorn over safety glassesRequired when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[5]
Skin and Body Protection Chemical-resistant glovesNitrile or neopreneProvides protection against a broad range of chemicals; should be inspected before each use and changed upon contact.[5]
Laboratory coatNomex® or 100% cottonMust be buttoned and fit properly to cover as much skin as possible. Avoid polyester or acrylic fabrics.[5]
Full-body protectionCoveralls or splash suitRecommended for large quantities or situations with a high risk of splashing.[6]
FootwearClosed-toe, closed-heel shoesMust cover the entire foot.[5]
Respiratory Protection Air-purifying respiratorNIOSH-approvedRequired if engineering controls do not maintain exposure below permissible limits, or if working with fine powders.[4][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[7][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.[7] Do not breathe in dust.[7]

  • When weighing or transferring the solid, use techniques that minimize dust generation.

  • For solution preparation, slowly add the solid to the solvent to avoid splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[7][9]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[7][9]

  • Ingestion: Clean mouth with water and seek medical attention.[7]

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant.[7][9] Do not allow the product to enter drains.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed with caution Prepare_Workstation Prepare Well-Ventilated Workstation Don_PPE->Prepare_Workstation Weigh_Transfer Weigh and Transfer Compound Prepare_Workstation->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate_Workstation Decontaminate Workstation Conduct_Experiment->Decontaminate_Workstation Segregate_Waste Segregate Chemical Waste Decontaminate_Workstation->Segregate_Waste Dispose_Waste Dispose of Waste via Approved Channels Segregate_Waste->Dispose_Waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.